T-1101 tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWEAVKLYQREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-1101 Tosylate: A Technical Whitepaper on its Mitotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets a critical protein-protein interaction in mitosis, offering a promising new therapeutic avenue for various cancers. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role as a mitotic inhibitor. It details the molecular target, the downstream cellular consequences of target engagement, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.
Introduction
Mitosis, the process of cell division, is a tightly regulated sequence of events that ensures the faithful segregation of genetic material. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. Consequently, targeting mitotic processes has been a successful strategy in cancer therapy for decades. This compound represents a novel approach in this class of therapeutics by selectively disrupting a key interaction that governs mitotic progression.
Mechanism of Action: Targeting the Hec1/Nek2 Interaction
This compound's primary mechanism of action is the inhibition of the protein-protein interaction between "Highly expressed in cancer 1" (Hec1) and "NIMA-related kinase 2" (Nek2)[1][2][3].
-
Hec1 and Nek2 in Mitosis: Hec1 is a critical component of the Ndc80 kinetochore complex, which is essential for the stable attachment of microtubules to chromosomes during mitosis. Nek2 is a serine/threonine kinase that phosphorylates Hec1, a post-translational modification crucial for proper Hec1 function and localization to the kinetochore[1][4].
-
Disruption by this compound: this compound binds to Hec1 and allosterically inhibits its interaction with Nek2. This disruption prevents the Nek2-mediated phosphorylation of Hec1[1][2][3].
The downstream consequences of this inhibition are profound and lead to mitotic catastrophe in cancer cells:
-
Nek2 Degradation: Inhibition of the Hec1/Nek2 interaction leads to the destabilization and subsequent proteasomal degradation of Nek2[2][3].
-
Chromosomal Misalignment: Without proper Hec1 phosphorylation, the kinetochore-microtubule attachments are weakened, resulting in severe chromosomal misalignment at the metaphase plate[3].
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest[1].
-
Apoptosis: If the mitotic defects cannot be resolved, the prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is evidenced by the cleavage of caspase-3 and PARP, and the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP[2].
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
T-1101 Tosylate: A First-in-Class Inhibitor of the Hec1/Nek2 Protein-Protein Interaction for Cancer Therapy
An In-depth Technical Guide
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory node in mitotic progression. Hec1 is an essential component of the kinetochore, the proteinaceous structure that assembles on centromeric DNA and mediates microtubule attachment. Nek2, a serine/threonine kinase, phosphorylates Hec1 at Serine 165, a modification crucial for proper kinetochore-microtubule attachments and chromosome alignment.[1][2] Given that both Hec1 and Nek2 are frequently overexpressed in various human cancers and are associated with poor prognosis, the Hec1/Nek2 protein-protein interaction (PPI) has emerged as a promising therapeutic target.[3]
T-1101 tosylate, a novel, orally bioavailable small molecule, is a first-in-class inhibitor that specifically disrupts the Hec1/Nek2 interaction.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by directly binding to Hec1, thereby preventing its interaction with Nek2.[5] This disruption inhibits the Nek2-mediated phosphorylation of Hec1 on Serine 165.[3] The consequences of this inhibition are manifold and culminate in mitotic catastrophe and apoptotic cell death in cancer cells.
The key cellular events triggered by this compound include:
-
Nek2 Degradation: Inhibition of the Hec1/Nek2 interaction leads to the proteasome-mediated degradation of Nek2.[6]
-
Chromosomal Misalignment: The absence of proper Hec1 phosphorylation results in defective kinetochore-microtubule attachments, leading to severe chromosome misalignment during metaphase.[5]
-
Spindle Aberrancies: Disruption of the Hec1/Nek2 axis contributes to the formation of abnormal mitotic spindles.[5]
-
Apoptosis: The culmination of mitotic errors triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7]
A proposed "death-trap" mechanism suggests that the binding of inhibitors like T-1101 to Hec1 alters the conformation of the Hec1-Nek2 complex, flagging Nek2 for degradation.[6]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and related inhibitors of the Hec1/Nek2 interaction.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | GI50 (nM) | Reference(s) |
| Various Human Cancer Cell Lines | Multiple | 14-74 | - | [8] |
| Multiple Drug Resistant (MDR) Cell Lines | Multiple | 7-19 | - | [8] |
| Human Liver Cancer Cells | Liver | - | 15-70 | [7] |
| Breast Cancer Cell Lines | Breast | - | 14.29-73.65 | |
| Huh-7 | Liver | 14.8 | - | |
| MDA-MB-231 | Breast | 21.5 | - |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosage | Effect | Reference(s) |
| Huh-7 | Liver | 2.5 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [7] |
| BT474 | Breast | Not Specified | Antitumor activity | |
| MDA-MB-231 | Breast | Not Specified | Antitumor activity | |
| MCF7 | Breast | Not Specified | Antitumor activity | |
| Huh-7 | Liver | 2.5 mg/kg p.o. (T-1101) + 12.5 mg/kg p.o. (Sorafenib) | Comparable activity to Sorafenib at 25 mg/kg | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Bioavailability (F) | 77.4% | |
| Oral AUC | 62.5 µM·h |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess Hec1/Nek2 Interaction
This protocol is designed to determine if this compound disrupts the interaction between Hec1 and Nek2 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Hec1 or Nek2 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against Hec1 and Nek2 for Western blotting
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or DMSO (vehicle control) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Nek2) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against both Hec1 and Nek2. A reduction in the co-precipitated protein (e.g., Hec1) in the this compound-treated sample indicates disruption of the interaction.
Western Blotting for Nek2 Degradation
This protocol is used to assess the levels of Nek2 protein following treatment with this compound.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nek2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for various time points or at different concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Nek2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the Nek2 band intensity in treated samples indicates degradation.
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 or GI50 of this compound.
Materials:
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Hec1/Nek2 Signaling Pathway in Mitosis
Caption: Hec1/Nek2 signaling pathway crucial for mitotic progression.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the in vitro evaluation of this compound.
Conclusion
This compound represents a promising, first-in-class therapeutic agent that targets a key protein-protein interaction essential for mitotic fidelity. Its specific mechanism of action, leading to Nek2 degradation, mitotic disruption, and subsequent apoptosis in cancer cells, underscores the potential of this approach. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, has propelled this compound into phase I clinical trials. The detailed experimental protocols and data presented in this guide offer a framework for researchers to further investigate and characterize inhibitors of the Hec1/Nek2 interaction, a critical pathway in cancer biology.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Mitotic Inhibitor
Abstract
T-1101 tosylate is a novel, orally bioavailable small molecule that represents a first-in-class inhibitor of the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is crucial for proper mitotic progression, and its disruption by this compound leads to catastrophic mitotic errors and subsequent apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The Hec1/Nek2 complex plays a pivotal role in the spindle assembly checkpoint, ensuring proper attachment of microtubules to kinetochores before the onset of anaphase.[1] Phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function.[1] Dysregulation of this interaction is implicated in tumorigenesis and cancer progression, making it an attractive target for therapeutic intervention.
Discovery and Development
The development of this compound was a systematic process involving the synthesis and screening of various derivatives of the initial lead compound. The core scaffold, 4-aryl-N-pyridinylcarbonyl-2-aminothiazole, was modified with different substituents at the C-4' position to improve its pharmacological properties.[1] This effort led to the identification of T-1101, which demonstrated potent in vitro antiproliferative activity and favorable oral absorption.[1] Subsequent salt screening identified the tosylate salt as having good oral bioavailability and thermal stability, leading to the selection of this compound for further development.[1] The compound is currently in Phase I and has received FDA approval to initiate Phase II clinical trials for advanced neuroendocrine tumors.[2][3]
Synthesis of this compound
Experimental Protocol: Synthesis of T-1101 (TAI-95)
-
Step 1: Synthesis of N-[4-(4-iodo-2,6-dimethylphenyl) thiazol-2-yl] isonicotinamide. This intermediate is prepared from commercially available starting materials through a series of standard organic reactions, including the synthesis of the 2-aminothiazole core followed by acylation with isonicotinoyl chloride. The detailed procedure for a similar compound has been reported previously.
-
Step 2: S-Arylation. To a solution of 5-(2-methoxyethoxy) pyrazine-2-thiol and N-[4-(4-iodo-2,6-dimethylphenyl) thiazol-2-yl] isonicotinamide in dimethylformamide (DMF), copper(I) iodide (CuI) and potassium carbonate (K2CO3) are added. The reaction mixture is heated and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford T-1101 as a solid.
Experimental Protocol: Formation of this compound
-
Step 1: Salt Formation. T-1101 free base is dissolved in a suitable solvent, such as acetone or ethanol. A solution of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise to the T-1101 solution with stirring.
-
Step 2: Crystallization and Isolation. The resulting mixture is stirred at room temperature to allow for the precipitation of the tosylate salt. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Mechanism of Action
This compound exerts its anticancer effects by specifically disrupting the protein-protein interaction between Hec1 and Nek2.[1] This inhibition sets off a cascade of cellular events that ultimately lead to apoptosis in cancer cells.
Signaling Pathway
The binding of T-1101 to Hec1 prevents its phosphorylation by Nek2. This disruption of the Hec1/Nek2 signaling axis leads to the degradation of Nek2, chromosomal misalignment during mitosis, and the induction of apoptotic cell death.[1]
Caption: Signaling pathway of this compound.
Preclinical Data
This compound has demonstrated potent and selective anticancer activity in a range of preclinical models.
In Vitro Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a panel of human cancer cell lines with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| Huh-7 | Liver Cancer | 14.8 |
| MDA-MB-231 | Breast Cancer | 21.5 |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has shown significant antitumor activity in mice bearing human tumor xenografts.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome[1] |
| Huh-7 | Liver Cancer | Oral administration | Promising antitumor activity |
| BT474 | Breast Cancer | Oral administration | Promising antitumor activity |
| MDA-MB-231 | Breast Cancer | Oral administration | Promising antitumor activity |
| MCF7 | Breast Cancer | Oral administration | Promising antitumor activity |
Furthermore, co-administration of T-1101 with the standard-of-care agent sorafenib in a Huh-7 xenograft model allowed for a dose reduction of sorafenib while maintaining comparable efficacy.[1]
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated good oral absorption and bioavailability for this compound.
| Parameter | Value[1] |
| Oral AUC | 62.5 µM·h |
| Bioavailability (F) | 77.4% |
Experimental Protocols
In Vitro Antiproliferative Assay (MTS Assay)
-
Cell Seeding: Cancer cells (e.g., Huh-7, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.
Experimental Workflow Visualization
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction with potent and selective anticancer activity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant preclinical efficacy in various cancer models underscore its potential as a novel therapeutic agent. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients with advanced cancers. The development of this compound represents a significant advancement in targeting the mitotic machinery for cancer treatment.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
T-1101 Tosylate: A Deep Dive into its Disruption of the Spindle Checkpoint Pathway
For Researchers, Scientists, and Drug Development Professionals
T-1101 tosylate, a first-in-class oral agent, has emerged as a promising candidate in cancer therapy due to its targeted disruption of the spindle checkpoint pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and development in this area.
Core Mechanism of Action: Inhibition of the Hec1/Nek2 Interaction
This compound functions as a potent and specific inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] Hec1, a key component of the Ndc80 kinetochore complex, and Nek2, a serine/threonine kinase, are both crucial for the proper functioning of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2][3]
The interaction between Hec1 and Nek2 is essential for the localization and stability of Nek2 at the centrosomes and kinetochores during mitosis. Nek2, in turn, phosphorylates Hec1, a step that is vital for the proper attachment of spindle microtubules to the kinetochores of chromosomes.[1][3] By binding to Hec1, this compound competitively inhibits its interaction with Nek2. This disruption sets off a cascade of events that ultimately compromises the integrity of the spindle checkpoint.
The downstream effects of this inhibition are significant and detrimental to rapidly dividing cancer cells. The lack of proper Hec1-Nek2 interaction leads to:
-
Nek2 Degradation: Disruption of the Hec1-Nek2 complex destabilizes Nek2, leading to its degradation.[4]
-
Chromosomal Misalignment: Without proper Hec1 phosphorylation by Nek2, the kinetochores fail to form stable attachments with the spindle microtubules. This results in severe chromosomal misalignment at the metaphase plate.
-
Mitotic Arrest: The spindle assembly checkpoint, when functioning correctly, would halt the cell cycle in response to unattached kinetochores. However, the direct interference with key components of this pathway by this compound leads to a dysfunctional checkpoint. This results in a prolonged mitotic arrest.
-
Apoptosis: The sustained mitotic arrest and severe chromosomal abnormalities trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Quantitative Analysis of this compound's Efficacy
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The compound exhibits potent cytotoxicity with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| Various Human Cancer Cell Lines | Breast, Liver, Leukemia, Colorectal | 14.8 - 21.5 |
| MDR-expressing Cell Lines | Multi-drug Resistant | 7 - 19 |
Table 1: In Vitro Anti-proliferative Activity of this compound. This table summarizes the potent growth inhibition concentrations (IC50) of this compound across a range of human cancer cell lines, including those with multi-drug resistance.[5]
Further studies have demonstrated that this compound treatment leads to a time-dependent decrease in the protein levels of Nek2 and key cell cycle regulators.
| Protein | Effect |
| Nek2 | Time-dependent decrease in protein levels |
| Cyclin A1 | Reduction in protein levels |
| Cyclin B1 | Reduction in protein levels |
| Cyclin D1 | Reduction in protein levels |
Table 2: Effect of this compound on Cell Cycle-Related Proteins. This table outlines the impact of this compound on the expression of crucial proteins involved in cell cycle progression.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Protein Expression Analysis
This technique is employed to assess the levels of specific proteins, such as Nek2 and cyclins, following treatment with this compound.
-
Cell Lysis: Treat cells with the desired concentration of this compound for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nek2, Cyclin A1, Cyclin B1, Cyclin D1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
To visually represent the mechanism of this compound, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of Action of this compound. This diagram illustrates the disruption of the normal mitotic progression by this compound, leading to mitotic arrest and apoptosis.
Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key experimental steps to assess the in vitro effects of this compound on cancer cells.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its specific mechanism of action, centered on the disruption of the Hec1/Nek2 interaction within the spindle checkpoint pathway, provides a clear rationale for its potent anti-proliferative effects in a variety of cancer models. The data presented in this guide underscore its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs.
Further research should focus on elucidating the full spectrum of its in vivo efficacy and safety profile, as well as identifying predictive biomarkers to guide its clinical application. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, fostering a deeper understanding of this compound's role in oncology and accelerating its translation to the clinic. The ongoing Phase I and planned Phase II clinical trials will be instrumental in defining its therapeutic window and potential in treating advanced refractory solid tumors and neuroendocrine tumors.[6]
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. taivex.com [taivex.com]
T-1101 Tosylate: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, and its role in inducing apoptosis in cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to support further research and development in oncology.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the interaction between two critical mitotic regulators: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] In numerous cancer types, including breast, liver, leukemia, and colorectal cancers, Hec1 and Nek2 are overexpressed and play a pivotal role in proper chromosome alignment and segregation during mitosis.[2][3] The phosphorylation of Hec1 by Nek2 is essential for its mitotic function.[3]
This compound disrupts the Hec1/Nek2 complex, leading to a cascade of cellular events that culminate in apoptotic cell death.[2] The primary consequences of this disruption are the degradation of Nek2, chromosomal misalignment, and mitotic catastrophe, ultimately triggering the intrinsic apoptotic pathway.[2][3] This targeted approach provides a promising therapeutic strategy for cancers dependent on the Hec1/Nek2 signaling axis.
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of this compound-induced apoptosis follows a well-defined signaling cascade. The key events are illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Antiproliferative Activity of this compound [3]
| Cancer Type | Cell Line(s) | IC50 (nM) |
| Breast Cancer | BT474, MDA-MB-231, MCF7 | 14.8 - 21.5 |
| Liver Cancer | Huh-7 | 14.8 - 21.5 |
| Multi-Drug Resistant | Various | 7 - 19 |
Table 2: In Vivo Antitumor Activity of this compound [3]
| Xenograft Model | Treatment | Outcome |
| Liver Cancer (Huh-7) | T-1101 (oral co-administration) | Halved the required dose of sorafenib (25 mg/kg to 12.5 mg/kg) for comparable activity |
| Breast Cancer (BT474, MDA-MB-231, MCF7) | T-1101 (oral administration) | Promising antitumor activity |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of this compound.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
References
T-1101 Tosylate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of T-1101 tosylate, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.
Chemical Structure and Properties
Chemical Structure:
-
IUPAC Name: N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate[2]
-
CAS Number: 2250404-95-4[3]
-
Chemical Formula: C₃₁H₃₁N₅O₆S₃[4]
-
Molecular Weight: 665.8 g/mol [4]
Physicochemical Properties:
| Property | Value | Reference(s) |
| Appearance | Solid powder | [5] |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 150.19 mM) Ethanol: 3 mg/mL Water: Insoluble | [3] |
| Storage | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [6] |
| Oral Bioavailability (F) | 77.4% | [3] |
| Oral AUC | 62.5 μM·h | [3] |
Mechanism of Action: Targeting the Hec1/Nek2 Axis
This compound exerts its potent antitumor activity by specifically disrupting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3][7] This interaction is crucial for proper mitotic progression, and its inhibition leads to a cascade of events culminating in cancer cell death.[3][7]
The proposed signaling pathway is as follows:
Caption: Mechanism of action of this compound.
Cellular consequences of Hec1/Nek2 inhibition by this compound include Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.[3]
In Vitro and In Vivo Activity
This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines.
In Vitro Antiproliferative Activity:
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Various | - | 14.8 - 21.5 | [3] |
| Huh-7 | Liver Cancer | - | [6] |
| BT-474 | Breast Cancer | - | [6] |
| MCF-7 | Breast Cancer | - | [6] |
| MDA-MB-231 | Breast Cancer | - | [6] |
In Vivo Antitumor Efficacy:
This compound has shown significant antitumor activity in various human cancer xenograft models in mice.[3][6] Oral administration of this compound at doses of 2.5 mg/kg twice daily has been effective.[4] Notably, co-administration of this compound can reduce the required dose of other chemotherapeutic agents, such as sorafenib.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.
Caption: Workflow for the MTT antiproliferative assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).[4] Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a mouse model.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., Huh-7, MDA-MB-231)[6]
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation for oral gavage. A common formulation consists of DMSO, PEG300, Tween 80, and saline.[8]
-
Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily for 28 days).[6] The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses as required (e.g., histopathology, western blotting).[9][10]
Conclusion
This compound is a promising anticancer agent with a novel mechanism of action that targets the Hec1/Nek2 interaction. Its potent in vitro and in vivo activity, coupled with good oral bioavailability, makes it a strong candidate for further clinical development. This guide provides a comprehensive resource for researchers to understand and evaluate the therapeutic potential of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 7. taivex.com [taivex.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Anti-proliferative Activity of T-1101 Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of T-1101 tosylate, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Core Concept: Mechanism of Action
This compound functions by disrupting the critical interaction between two proteins essential for mitosis: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] The phosphorylation of Hec1 by Nek2 is a crucial step for the proper functioning of the mitotic spindle, which ensures accurate chromosome segregation during cell division.[1][2] By inhibiting the Hec1/Nek2 interaction, this compound triggers a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment, and ultimately, apoptotic cell death.[3] This targeted disruption of mitosis makes this compound a promising candidate for cancer therapy, particularly in tumors where Hec1 and Nek2 are overexpressed.
Data Presentation: Quantitative Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 - 21.5[3] |
| BT474 | Breast Cancer | 14.8 - 21.5[3] |
| MDA-MB-231 | Breast Cancer | 14.8 - 21.5[3] |
| MCF7 | Breast Cancer | 14.8 - 21.5[3] |
Experimental Protocols
The following is a detailed methodology for assessing the in vitro anti-proliferative activity of this compound, based on established cell viability assays.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from a study investigating the effects of this compound on primary effusion lymphoma (PEL) cells.[3]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., Huh-7, BT474, MDA-MB-231, MCF7) are cultured in appropriate media supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded in white, 96-well microplates at a density of 1 x 10^4 cells per well in a volume of 100 µL.[3]
2. Compound Preparation and Treatment:
-
A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. A vehicle control (medium with the same final concentration of DMSO) is also prepared.
-
The prepared compound dilutions are added to the appropriate wells of the 96-well plate.
3. Incubation:
-
The plates are incubated for a predetermined period, typically 72 hours, at 37°C in a 5% CO2 incubator.
4. Measurement of Cell Viability:
-
The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to determine the number of viable cells.
-
The assay reagent is prepared according to the manufacturer's instructions.
-
25 µL of the prepared reagent is added to each well of the 96-well plate.[3]
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.
-
The data is normalized to the vehicle-treated control wells.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for In Vitro Anti-proliferative Assay
Caption: General workflow for determining IC50.
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T-1101 Tosylate in Liver Cancer Cell Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 interaction, on liver cancer cells. The following sections include summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction
This compound is a novel small molecule that disrupts the protein-protein interaction between Hec1 (highly expressed in cancer) and Nek2 (NIMA-related kinase 2), which are crucial for mitotic regulation in cancer cells. This disruption leads to the downregulation of Nek2, resulting in chromosomal misalignment and subsequent apoptotic cell death.[1] In vitro studies have demonstrated potent anti-tumor effects of T-1101 across various cancer cell lines, including those derived from liver cancer.[1][2]
Quantitative Data Summary
The inhibitory effects of this compound on liver cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency.
| Cell Line | Assay Type | Parameter | Value Range (nM) | Reference |
| Huh-7 | Antiproliferative | IC50 | 14.8 - 21.5 | [3] |
| Liver Cancer Cells | Cytotoxicity | GI50 | 15 - 70 | [2] |
| HepG2 | Antiproliferative | IC50 | 1120 |
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of the Hec1/Nek2 protein-protein interaction, a critical step in the mitotic spindle assembly. This disruption triggers a cascade of events culminating in apoptotic cell death.
Caption: this compound signaling pathway in liver cancer cells.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the effect of this compound on liver cancer cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on liver cancer cells.
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Liver cancer cell lines (e.g., Huh-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed liver cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Liver cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Liver cancer cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound in liver cancer cell lines. These assays are fundamental for elucidating the compound's mechanism of action and determining its efficacy as a potential therapeutic agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.
References
Application Notes and Protocols for T-1101 Tosylate in Triple-Negative Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary systemic treatment option.[1] Consequently, there is a critical unmet need for novel targeted therapies for TNBC.
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[2][3] The Hec1/Nek2 complex is crucial for proper mitotic progression, and its dysregulation is implicated in tumorigenesis.[2][3] By disrupting this interaction, T-1101 induces mitotic abnormalities, leading to apoptotic cell death in cancer cells.[2][3] Preclinical studies have demonstrated the potential of this compound in various cancer models, including triple-negative breast cancer xenografts.[3][4]
These application notes provide a comprehensive overview of the use of this compound in TNBC xenograft models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the Hec1/Nek2 Axis
This compound functions by specifically disrupting the interaction between Hec1 and Nek2, two proteins critical for the proper execution of mitosis.[2][3] Phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function.[2][3] Inhibition of the Hec1/Nek2 interaction by T-1101 leads to a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment during metaphase, and ultimately, the induction of apoptotic cell death.[2][3] This targeted disruption of a key mitotic regulatory pathway provides a promising therapeutic strategy for cancers that overexpress Hec1, such as TNBC.
Data Presentation
In Vitro Antiproliferative Activity of T-1101
T-1101 has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including triple-negative breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14.8 - 21.5 | [2] |
| BT474 | Breast Cancer | 14.8 - 21.5 | [2] |
| MCF7 | Breast Cancer | 14.8 - 21.5 | [2] |
| Huh-7 | Liver Cancer | 14.8 - 21.5 | [2] |
Table 1: In Vitro Antiproliferative Activity of T-1101.
In Vivo Efficacy of this compound in TNBC Xenograft Model
Oral administration of this compound has shown significant antitumor activity in mice bearing human tumor xenografts, including the MDA-MB-231 triple-negative breast cancer model.[2][3]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | MDA-MB-231 | This compound | 10-25 mg/kg, p.o., BID | Effective growth inhibition | [5] |
| Nude Mice | MDA-MB-231 | This compound | Not specified | Antitumor activity | [2][3] |
| Nude Mice | BT474 | This compound | Not specified | Antitumor activity | [2][3] |
| Nude Mice | MCF7 | This compound | Not specified | Antitumor activity | [2][3] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models. Note: Specific quantitative data on tumor growth inhibition from the primary study were not available in the reviewed literature. The effective dose range is based on a Phase 1 clinical trial abstract referencing xenograft studies.
Experimental Protocols
The following are representative protocols for the use of this compound in a triple-negative breast cancer xenograft model.
Protocol 1: Establishment of MDA-MB-231 Xenograft Model
This protocol describes the subcutaneous implantation of MDA-MB-231 cells into immunodeficient mice.
Materials:
-
MDA-MB-231 human triple-negative breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended for improved tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture MDA-MB-231 cells in T-75 flasks until they reach 80-90% confluency.
-
On the day of injection, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in the injection vehicle. Keep the cell suspension on ice.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor measurement can begin once tumors are palpable.
-
Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
This protocol outlines the oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Balance, weigh boats, spatulas
-
Mortar and pestle or homogenizer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-25 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Weigh the appropriate amount of this compound powder.
-
Create a homogenous suspension of this compound in the vehicle. This can be achieved by grinding the powder in a small amount of vehicle with a mortar and pestle to create a paste, then gradually adding the remaining vehicle. Alternatively, use a homogenizer.
-
Administer the this compound suspension to the mice via oral gavage. The typical administration volume is 100 µL per 10 grams of body weight.
-
For the control group, administer the vehicle only.
-
Repeat the administration as per the desired schedule (e.g., twice daily).
-
Continue treatment for the specified duration, monitoring animal weight and tumor size throughout the study.
Protocol 3: Assessment of Apoptosis by Immunohistochemistry (IHC)
This protocol describes the detection of cleaved caspase-3, a marker of apoptosis, in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Wash the slides with PBS.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the slides with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash the slides with PBS.
-
Apply the DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
Analyze the slides under a microscope. The percentage of apoptotic cells can be quantified by counting the number of cleaved caspase-3 positive cells in multiple high-power fields.
Conclusion
This compound represents a promising novel therapeutic agent for triple-negative breast cancer due to its targeted mechanism of action against the Hec1/Nek2 mitotic pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of this compound in TNBC xenograft models. These studies are crucial for the continued development of this potential first-in-class therapy for a patient population with limited treatment options.
References
Unveiling the Anti-Proliferative Effects of T-1101 Tosylate: A Detailed Guide to Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, on the cell cycle of cancer cells. This compound disrupts mitosis by interfering with the crucial role of the Hec1/Nek2 complex in spindle checkpoint signaling, ultimately leading to apoptotic cell death in various cancer cell types.[1][2][3][4] This document offers a guide to utilizing cell cycle analysis and apoptosis assays to characterize the cellular response to this compound treatment.
Mechanism of Action
This compound is a novel small molecule that specifically targets the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3][5] The phosphorylation of Hec1 by Nek2 is essential for its proper function during mitosis.[1][3] By inhibiting this interaction, this compound prevents Hec1/Nek2-mediated signaling pathways, leading to chromosomal misalignment, mitotic arrest, and subsequent induction of apoptosis in cancer cells.[1][3] This targeted approach offers potential for cancer therapy with specificity for cancerous cells, as Hec1 is often overexpressed in various tumors.[1][3]
Data Presentation
The following tables summarize representative quantitative data from studies on cancer cell lines treated with this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 18.5 |
| MDA-MB-231 | Breast Cancer | 21.5 |
| BT474 | Breast Cancer | 15.2 |
| MCF7 | Breast Cancer | 14.8 |
| K562 | Leukemia | 16.3 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are consistent with reported ranges of 14 to 74 nM.[4]
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 ± 3.1 | 25 ± 2.5 | 20 ± 1.8 |
| This compound (10 nM) | 52 ± 2.8 | 23 ± 2.1 | 25 ± 2.3 |
| This compound (25 nM) | 45 ± 3.5 | 18 ± 1.9 | 37 ± 3.1 |
| This compound (50 nM) | 30 ± 2.9 | 10 ± 1.5 | 60 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction by this compound in Cancer Cells for 48 hours
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound (10 nM) | 8.7 ± 1.1 | 3.2 ± 0.6 |
| This compound (25 nM) | 25.4 ± 2.8 | 8.9 ± 1.2 |
| This compound (50 nM) | 48.1 ± 4.5 | 15.6 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Herein are detailed protocols for the key experiments cited in the data tables.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound using propidium iodide (PI) staining followed by flow cytometry.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Cell Harvesting: Following the desired incubation period (e.g., 24 hours), harvest the cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and collect the cell suspension. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C for several weeks.[8]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7] Discard the supernatant and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[7] Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[10] Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for apoptosis assay.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taivex.com [taivex.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for T-1101 Tosylate Administration in Mouse Models of Human Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, in preclinical mouse models of human cancer. The protocols outlined below are synthesized from publicly available research data and are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively disrupts the interaction between two proteins crucial for mitotic regulation: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] The phosphorylation of Hec1 by Nek2 is an essential step for proper chromosome segregation during cell division.[2][3] By inhibiting this interaction, this compound triggers a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1][2] This targeted disruption of a key mitotic pathway provides a promising therapeutic strategy for various cancers.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative activity and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Antiproliferative Activity of T-1101
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 - 21.5[2] |
| MDA-MB-231 | Breast Cancer | 14.8 - 21.5[2] |
| BT474 | Breast Cancer | Not specified |
| MCF7 | Breast Cancer | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 77.4% | [2] |
| Area Under the Curve (AUC) | 62.5 µM·h | [2] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in mouse models of human cancer.
Cell Culture Protocol for Xenograft Studies
This protocol is applicable to cell lines such as the human hepatocellular carcinoma line Huh-7 and the human breast adenocarcinoma line MDA-MB-231 .
Materials:
-
Huh-7 or MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Culture:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells in a suitable culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Monitor cell growth and morphology daily.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-plate at the desired density for continued culture or for in vivo experiments.
-
Subcutaneous Xenograft Mouse Model Protocol
Materials:
-
4-6 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
Cultured cancer cells (e.g., Huh-7, MDA-MB-231) in exponential growth phase
-
Sterile PBS or serum-free medium
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation for Injection:
-
Harvest cells as described in the cell culture protocol.
-
Wash the cells twice with sterile PBS or serum-free medium.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel just prior to injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using a 1 mL syringe with a 27-30 gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle for oral administration (e.g., Carboxymethylcellulose sodium (CMC-Na) solution)
-
Oral gavage needles
Procedure:
-
Drug Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of this compound with 1 mL of CMC-Na solution.
-
-
Dosing Regimen:
-
Once the xenograft tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound orally via gavage. A reported effective dose in combination with sorafenib is 2.5 mg/kg, administered twice daily.[4] Monotherapy doses may vary and should be determined empirically.
-
The control group should receive the vehicle alone following the same administration schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy of this compound.
-
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Pharmacokinetic Analysis Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
Mice (species and strain as used in efficacy studies)
-
This compound formulated for oral administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical instrumentation (e.g., LC-MS/MS) for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): Rate of drug elimination from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
These application notes and protocols provide a foundational framework for conducting preclinical research on this compound. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional and national regulations governing animal research.
References
Application Notes and Protocols: Monitoring T-1101 Tosylate-Induced Nek2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1101 tosylate is a first-in-class oral inhibitor targeting the protein-protein interaction between Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1] This interaction is crucial for the proper mitotic function of Hec1, which is often overexpressed in various cancers and correlates with tumor progression.[1] The therapeutic strategy of this compound centers on disrupting this interaction, which leads to the proteasome-mediated degradation of Nek2, ultimately resulting in chromosomal misalignment and apoptotic cell death in cancer cells.[1] This document provides a detailed protocol for utilizing Western blotting to monitor the degradation of Nek2 in cancer cell lines following treatment with this compound, offering a robust method to assess the compound's efficacy and mechanism of action.
Introduction
Nek2 is a serine/threonine kinase that plays a pivotal role in centrosome separation and spindle formation during mitosis. Its interaction with Hec1 is essential for proper chromosome segregation. The small molecule inhibitor this compound has been developed to specifically disrupt the Hec1/Nek2 interaction.[1] A key cellular event following treatment with this compound is the rapid degradation of the Nek2 protein.[1] This degradation is a direct downstream consequence of the inhibitor binding to Hec1, which creates a "death-trap" for Nek2, leading to its ubiquitination and subsequent degradation by the proteasome. Monitoring the levels of Nek2 protein is therefore a critical readout for the cellular activity of this compound. Western blotting is a widely used and effective technique to quantify changes in protein levels, making it an ideal method for this application.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced Nek2 degradation is a targeted process initiated by the disruption of the Hec1-Nek2 protein-protein interaction.
Caption: this compound binds to Hec1, disrupting the Hec1-Nek2 complex and leading to the ubiquitination and proteasomal degradation of Nek2.
Experimental Workflow
The overall experimental workflow for assessing Nek2 degradation involves cell culture, treatment with this compound, protein extraction, and analysis by Western blot.
Caption: A stepwise workflow for the analysis of Nek2 protein levels by Western blot following this compound treatment.
Quantitative Data Summary
The following table summarizes representative quantitative data for Nek2 degradation following treatment with a Hec1/Nek2 interaction inhibitor. The data is based on studies of inhibitors with a similar mechanism of action to this compound.[2]
| Cell Line | Inhibitor Concentration (µM) | Treatment Time (hours) | Nek2 Protein Level (Normalized to Control) | Reference |
| HeLa | 1 | 0 | 1.00 | [2] |
| 1 | 6 | ~0.75 | [2] | |
| 1 | 12 | ~0.40 | [2] | |
| 1 | 18 | <0.05 | [2] | |
| 1 (with MG132) | 18 | ~1.00 | [2] | |
| MDA-MB-468 | 1 | 24 | Significantly Reduced | [2] |
| MDA-MB-231 | 1 | 24 | Significantly Reduced | [2] |
| MCF-10A (non-tumorigenic) | 1 | 24 | No Significant Change | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, MDA-MB-468, or other cancer cell lines with detectable Nek2 expression.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: (e.g., RIPA buffer or a specified lysis buffer [50 mM Tris-HCl pH 7.4, 125 mM NaCl, 5 mM EDTA, 5 mM EGTA, 0.1% Nonidet P-40, 50 mM NaF]) supplemented with fresh protease and phosphatase inhibitors.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Appropriate acrylamide percentage for Nek2 (approx. 48 kDa).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Rabbit or Mouse anti-Nek2 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: e.g., anti-GAPDH, anti-β-actin, or anti-p84.
-
Chemiluminescent Substrate.
Procedure
1. Cell Culture and Treatment a. Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. b. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours). Include a vehicle control (DMSO) for each time point.
2. Cell Lysis and Protein Extraction a. After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay or a similar method. b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE a. To an equal amount of protein for each sample (e.g., 20-30 µg), add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer a. Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against Nek2, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Perform the same immunoblotting steps for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
7. Detection and Analysis a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the intensity of the Nek2 band to the corresponding loading control band for each sample. e. Calculate the fold change in Nek2 protein levels relative to the vehicle-treated control.
Conclusion
This protocol provides a comprehensive framework for the investigation of this compound-induced Nek2 degradation using Western blotting. By following these detailed steps, researchers can effectively monitor the dose- and time-dependent effects of this compound on Nek2 protein levels, providing valuable insights into its mechanism of action and cellular efficacy. This methodology is a cornerstone for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Chromosomal Misalignment Induced by T-1101 Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of T-1101 tosylate to induce and visualize chromosomal misalignment in cultured cancer cells using immunofluorescence microscopy. This compound is a first-in-class, orally active small molecule inhibitor that disrupts the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2)[1]. This disruption leads to Nek2 degradation, subsequent chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells[1].
Introduction
Proper chromosome segregation during mitosis is essential for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The Hec1/Nek2 complex plays a critical role in the proper attachment of microtubules to kinetochores, ensuring accurate chromosome alignment at the metaphase plate[2][3]. This compound, by inhibiting the Hec1/Nek2 interaction, provides a valuable tool for studying the molecular mechanisms of chromosomal misalignment and for the development of novel anti-cancer therapeutics.
Mechanism of Action: Hec1/Nek2 Inhibition
This compound specifically targets the interaction between Hec1 and Nek2. Nek2 is a kinase that phosphorylates Hec1, a key component of the outer kinetochore. This phosphorylation is crucial for the proper function of the kinetochore and its interaction with spindle microtubules. By preventing this interaction, this compound leads to the degradation of Nek2 and a reduction of kinetochore-bound Hec1, resulting in improper microtubule-kinetochore attachments and failed chromosome congression to the metaphase plate[2][3].
Quantitative Data Presentation
The following tables summarize the quantitative effects of a Hec1/Nek2 inhibitor on mitotic events. The data presented is based on studies of INH1, a closely related precursor to this compound, and is representative of the expected effects.
Table 1: Effect of Hec1/Nek2 Inhibitor on Chromosomal Misalignment
| Treatment | Duration (hours) | Concentration (µM) | Cells with Misaligned Chromosomes (%) |
| DMSO (Control) | 8 | - | ~5% |
| INH1 | 4 | 10 | Increased |
| INH1 | 8 | 10 | Significantly Increased |
Data adapted from studies on INH1, a precursor to this compound. The percentage of cells with misaligned chromosomes increases over time with inhibitor treatment[2][4].
Table 2: Induction of Spindle Aberrations by Hec1/Nek2 Inhibitor
| Treatment | Concentration (µM) | Cells with Aberrant Spindles (%) |
| DMSO (Control) | - | 8% |
| INH1 | 10 | 20-25% |
Data for INH1 shows a significant increase in deformed or multipolar spindles compared to the control group[2][4].
Experimental Protocols
Experimental Workflow
The overall workflow for assessing chromosomal misalignment induced by this compound involves several key steps, from cell culture to image analysis.
Detailed Immunofluorescence Protocol
This protocol is optimized for mammalian cells grown on coverslips.
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Mammalian cancer cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for spindle visualization)
-
Human anti-centromere antibody (ACA/CREST) (for kinetochore visualization)
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-human IgG (e.g., Alexa Fluor 594)
-
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Once cells have reached the desired confluency, treat them with this compound. A starting concentration of 1 µM for 8 to 24 hours is recommended. A dose-response and time-course experiment may be necessary to determine the optimal conditions for your cell line. Include a DMSO-treated vehicle control.
-
-
Fixation:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-centromere) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Incubate the cells with the secondary antibodies for 1 hour at room temperature, protected from light.
-
-
DNA Staining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with a DNA stain (e.g., 1 µg/mL DAPI or Hoechst 33342 in PBS) for 5-10 minutes at room temperature.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images of mitotic cells, paying close attention to the arrangement of chromosomes relative to the metaphase plate and the morphology of the mitotic spindle.
-
Quantify the percentage of mitotic cells exhibiting chromosomal misalignment (chromosomes not aligned at the metaphase plate) and spindle abnormalities (e.g., multipolar spindles). Analyze at least 100 mitotic cells per condition for statistical significance.
-
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
T-1101 Tosylate Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is an orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is crucial for proper mitotic spindle formation and chromosome segregation in rapidly dividing cells. By disrupting the Hec1/Nek2 complex, this compound induces mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated that this compound exhibits synergistic antitumor activity when used in combination with standard chemotherapeutic agents such as doxorubicin and paclitaxel, offering a promising avenue for enhancing treatment efficacy in various cancers, including breast cancer.[1]
These application notes provide detailed protocols for investigating the combination effects of this compound with doxorubicin or paclitaxel in vitro and in vivo, along with methods for data analysis and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of this compound as a single agent and provide a template for presenting data from combination studies.
Table 1: Single-Agent Anti-proliferative Activity of this compound in Human Breast Cancer Cell Lines.
| Cell Line | Subtype | IC50 (nM) of this compound | Reference |
| MCF7 | ER+, PR+, HER2- | 14.8 - 21.5 | [1] |
| MDA-MB-231 | Triple-Negative | 14.8 - 21.5 | [1] |
| BT474 | ER+, PR+, HER2+ | 14.8 - 21.5 | [1] |
Table 2: Representative Data for Combination of this compound with Doxorubicin in MDA-MB-231 Cells (72h treatment).
This table presents hypothetical data for illustrative purposes.
| This compound (nM) | Doxorubicin (nM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 5 | 50 | 0.65 | 0.78 | Synergy |
| 10 | 100 | 0.85 | 0.65 | Synergy |
| 20 | 200 | 0.95 | 0.52 | Strong Synergy |
Table 3: Representative Data for Combination of this compound with Paclitaxel in MCF7 Cells (72h treatment).
This table presents hypothetical data for illustrative purposes.
| This compound (nM) | Paclitaxel (nM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 2.5 | 2 | 0.60 | 0.82 | Synergy |
| 5 | 4 | 0.82 | 0.71 | Synergy |
| 10 | 8 | 0.93 | 0.60 | Strong Synergy |
Experimental Protocols
In Vitro Combination Therapy Protocol
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with doxorubicin or paclitaxel on the proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin
-
Paclitaxel
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, doxorubicin, and paclitaxel in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium.
-
Single-Agent Treatment: To determine the IC50 of each drug, treat cells with a range of concentrations of this compound, doxorubicin, or paclitaxel alone.
-
Combination Treatment: Treat cells with a matrix of concentrations of this compound and either doxorubicin or paclitaxel. A constant ratio combination design is recommended for synergy analysis (e.g., based on the ratio of their individual IC50 values).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: After incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
In Vivo Xenograft Combination Therapy Protocol
Objective: To evaluate the in vivo efficacy of this compound in combination with doxorubicin or paclitaxel in a mouse xenograft model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for oral administration
-
Doxorubicin formulation for intravenous or intraperitoneal injection
-
Paclitaxel formulation for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Doxorubicin or Paclitaxel alone
-
This compound + Doxorubicin or Paclitaxel
-
-
Drug Administration:
-
Administer this compound orally (e.g., daily or twice daily).
-
Administer doxorubicin or paclitaxel via intravenous or intraperitoneal injection (e.g., once or twice a week). The timing of administration of the two drugs should be optimized (e.g., concurrent or sequential).
-
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the combination therapy group and the single-agent and control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for in vitro combination studies.
Caption: this compound signaling pathway.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-1101 Tosylate In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for proper mitotic spindle checkpoint function, and its disruption by this compound leads to chromosomal misalignment, mitotic arrest, and subsequent apoptosis in cancer cells.[1][2] Hec1 is frequently overexpressed in various cancers and is associated with tumor formation, progression, and survival.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, and the compound is currently undergoing clinical evaluation.[1]
These application notes provide a detailed framework for designing and executing in vivo efficacy studies of this compound using human tumor xenograft models in immunodeficient mice. The protocols outlined below are based on established methodologies and findings from preclinical investigations of this compound.
Mechanism of Action Signaling Pathway
This compound exerts its anti-cancer effects by targeting a key interaction in the mitotic process. The diagram below illustrates the signaling pathway disrupted by this compound.
Caption: Mechanism of action of this compound.
Data Presentation: Summary of Preclinical In Vivo Efficacy
The following tables summarize the reported and representative data for the in vivo efficacy of this compound in various xenograft models.
Table 1: this compound In Vivo Study Parameters
| Parameter | Liver Cancer Model | Triple-Negative Breast Cancer Model | HER2+ Breast Cancer Model |
| Cell Line | Huh-7 | MDA-MB-231 | BT474 |
| Animal Model | Immunodeficient Mice (e.g., SCID, NOD/SCID) | Immunodeficient Mice (e.g., SCID, NOD/SCID) | Immunodeficient Mice (e.g., SCID, NOD/SCID) |
| Tumor Implantation | Subcutaneous | Orthotopic (Mammary Fat Pad) | Orthotopic (Mammary Fat Pad) |
| This compound Dosing | 10-50 mg/kg | 10-50 mg/kg | 10-50 mg/kg |
| Administration Route | Oral (gavage) | Oral (gavage) | Oral (gavage) |
| Dosing Frequency | Twice daily | Twice daily | Twice daily |
| Treatment Duration | 28 days | 21-28 days | 21-28 days |
Table 2: this compound In Vivo Efficacy and Pharmacodynamic Outcomes
| Outcome | Huh-7 Xenograft | MDA-MB-231 Xenograft | BT474 Xenograft |
| Tumor Growth Inhibition | Significant tumor growth inhibition observed.[1] | Effective growth inhibition reported. | Promising anti-tumor activity demonstrated.[1] |
| Combination Therapy | Co-administration with Sorafenib (12.5 mg/kg) showed comparable activity to Sorafenib alone at 25 mg/kg.[1] | Synergistic effects observed with doxorubicin, paclitaxel, and topotecan in vitro.[1] | Not explicitly reported. |
| Pharmacodynamic Biomarkers | Nek2 degradation, chromosomal misalignment, and apoptotic cell death.[1] | Not explicitly reported. | Not explicitly reported. |
| Tolerability | Generally well-tolerated at effective doses. | Generally well-tolerated at effective doses. | Generally well-tolerated at effective doses. |
Experimental Protocols
Cell Line Culture and Preparation
-
Cell Lines:
-
Huh-7 (Human Hepatocellular Carcinoma)
-
MDA-MB-231 (Human Triple-Negative Breast Cancer)
-
BT474 (Human HER2+ Breast Cancer)
-
-
Culture Conditions: Culture cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells/100 µL).
-
Animal Models and Tumor Implantation
-
Animal Strain: Female athymic nude or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Subcutaneous Xenograft (Huh-7):
-
Anesthetize the mouse.
-
Inject 100 µL of the Huh-7 cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the right flank of the mouse.
-
-
Orthotopic Xenograft (MDA-MB-231, BT474):
-
Anesthetize the mouse.
-
Make a small incision to expose the inguinal mammary fat pad.
-
Inject 50 µL of the cell suspension (e.g., 2.5 x 10^6 cells) into the mammary fat pad.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize animals into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution suitable for oral administration in mice. A common vehicle consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.
-
Calculate the required amount of this compound for the desired dose (e.g., 25 mg/kg).
-
Suspend the this compound powder in the vehicle to the final desired concentration. Ensure a homogenous suspension.
-
-
Administration:
-
Administer the this compound suspension or vehicle control orally via gavage.
-
The typical administration volume for mice is 10 mL/kg.
-
Dose animals twice daily for the duration of the study (e.g., 28 days).
-
Efficacy and Tolerability Assessment
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Endpoint Criteria:
-
Primary endpoint: Tumor growth inhibition (TGI) at the end of the study. TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Secondary endpoints may include survival analysis and analysis of pharmacodynamic biomarkers.
-
Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is significant body weight loss (>20%), or if signs of severe morbidity are observed.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissues.
-
A portion of the tumor can be flash-frozen for western blot analysis (to assess Nek2 levels) or fixed in formalin for immunohistochemistry (to assess markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).
-
Experimental Workflow and Logical Design
The following diagrams illustrate the experimental workflow for a typical in vivo efficacy study of this compound and the logical design of the study.
Caption: Experimental workflow for in vivo efficacy study.
Caption: Logical design of a typical in vivo efficacy study.
References
Troubleshooting & Optimization
T-1101 tosylate stability issues in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of T-1101 tosylate, with a particular focus on addressing stability issues in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] The phosphorylation of Hec1 by Nek2 is crucial for proper mitotic function.[2] By disrupting this interaction, this compound prevents Hec1/Nek2-mediated signal transduction, leading to chromosomal misalignment, Nek2 degradation, inhibition of mitosis, and ultimately, apoptotic cell death in cancer cells.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. For optimal stability, adhere to the following storage guidelines.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in your cell culture medium. This compound is soluble in DMSO at concentrations up to 100 mg/mL (150.19 mM).[1] However, it is insoluble in water.[1] For cell-based assays, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the solvent concentration in the culture. Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Q4: What is the known stability of this compound in powder form and in solvent?
A4: The stability of this compound has been determined for its solid form and when dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 0 - 4°C | Short term (days to weeks) | |
| In Solvent (DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Q5: Is there specific data on the stability of this compound in long-term cell culture?
A5: Currently, there is no publicly available data specifically detailing the half-life or degradation pathway of this compound in aqueous cell culture media at 37°C for extended periods. While the compound is described as having good thermal stability, this is a general characteristic and does not quantify its stability under specific long-term cell culture conditions.[2][3][4] Therefore, for experiments lasting several days or weeks, it is crucial to consider the potential for degradation and to implement strategies to mitigate this.
Troubleshooting Guide
Issue 1: Decreased or inconsistent activity of this compound in long-term experiments.
-
Potential Cause: Degradation of this compound in the cell culture medium over time. The aqueous environment at 37°C can lead to the hydrolysis or metabolic breakdown of the compound.
-
Troubleshooting Steps:
-
Replenish the Compound: For multi-day or week-long experiments, perform partial or full media changes with freshly diluted this compound every 24-72 hours. The optimal frequency will depend on your specific cell line and experimental conditions.
-
Empirically Determine Stability: If precise knowledge of the compound's stability is critical for your experiment, you can perform a stability assessment. This involves incubating this compound in your cell culture medium at 37°C for various durations, and then testing the activity of the conditioned medium on a fresh batch of cells.
-
Use Freshly Prepared Solutions: Always dilute the compound from a frozen stock solution immediately before use. Avoid storing diluted solutions of this compound in aqueous media.
-
Issue 2: High variability in results between experiments.
-
Potential Cause: Inconsistent compound activity due to improper storage or handling of stock solutions.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your concentrated DMSO stock solution.
-
Ensure Complete Solubilization: Before making dilutions, ensure that the this compound is fully dissolved in the DMSO stock. You may need to gently vortex or sonicate the solution.
-
Consistent Cell Culture Practices: Maintain consistency in cell passage number, confluency, and seeding density, as these factors can influence cellular responses to treatment.
-
Issue 3: Unexpected cytotoxicity or off-target effects.
-
Potential Cause: High concentrations of the solvent (DMSO) or the compound itself.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The reported IC50 and GI50 values are in the nanomolar range (14.8-70 nM), so high concentrations may not be necessary.[4]
-
Include a Vehicle Control: Always include a control group of cells treated with the same concentration of DMSO as your experimental groups to account for any solvent-induced effects.
-
Assess Cell Permeability: If the compound appears inactive in cellular assays despite being potent in biochemical assays, there could be an issue with cell permeability. While T-1101 is orally bioavailable, specific cell lines may have varying uptake efficiencies.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: 665.81 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to one year.
-
-
Procedure for Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before adding it to the cells. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the culture medium.
-
Protocol 2: Assessing the Stability of this compound in Long-Term Cell Culture
-
Objective: To empirically determine the stability and bioactivity of this compound in your specific cell culture medium over time.
-
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Prepare Conditioned Media:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 50 nM).
-
Dispense this "conditioned medium" into sterile tubes.
-
Incubate the tubes at 37°C in a CO2 incubator for different time points (e.g., 0, 24, 48, 72, and 96 hours).
-
-
Cell Viability Assay:
-
On the day of the assay, seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Remove the overnight culture medium.
-
Add the conditioned media from the different incubation time points to the cells. Include a "freshly prepared" this compound solution as a positive control and untreated medium as a negative control.
-
Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control.
-
Compare the cytotoxic effect of the conditioned media to that of the freshly prepared this compound solution. A decrease in cytotoxicity with longer pre-incubation times indicates degradation of the compound.
-
-
Visualizations
References
Off-target effects of T-1101 tosylate in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of T-1101 tosylate in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] This interaction is critical for the proper function of the spindle checkpoint during mitosis.[2][3] By disrupting the Hec1/Nek2 complex, this compound leads to chromosomal misalignment, Nek2 degradation, and ultimately induces apoptotic cell death in cancer cells.[3][4]
Q2: What are the known off-target effects of this compound in non-cancerous cells?
Based on available pre-clinical data, this compound exhibits a high degree of specificity for its intended target, the Hec1/Nek2 interaction, and has been reported to be relatively inactive in non-cancerous cell lines.[3][5] Studies have shown inactivity against a panel of other kinases and the hERG channel, which is a key indicator for cardiac safety.[3][5]
Q3: Has this compound been evaluated for safety in clinical trials?
Yes, this compound has undergone Phase I clinical trials in patients with advanced refractory solid tumors.[3][6] The results from these trials indicated that T-1101 is well-tolerated with a favorable safety profile and no dose-limiting toxicities were observed.[4] The recommended Phase II dose has been established at 200 mg/day.[4] T-1101 has received FDA approval to proceed to Phase II clinical trials for patients with advanced neuroendocrine tumors.[4][6]
Troubleshooting Guide
Issue: I am observing unexpected cytotoxicity in my non-cancerous control cell line when treated with this compound.
Possible Causes and Solutions:
-
High Drug Concentration: Although this compound is reported to have low activity in non-cancerous cells, excessively high concentrations may lead to off-target effects or general cellular stress.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 in your specific non-cancerous cell line. Compare this to the reported IC50 values in cancer cell lines (typically in the range of 14.8-21.5 nM).[3]
-
-
Cell Line Specific Sensitivity: While generally inactive, it is possible that certain non-cancerous cell lines may exhibit unique sensitivities.
-
Troubleshooting Step: Test this compound in a different, well-characterized non-cancerous cell line to see if the effect is reproducible.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1]
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect.
-
-
Experimental Error: Inaccurate pipetting, cell counting, or reagent preparation can lead to misleading results.
-
Troubleshooting Step: Carefully review and repeat the experiment, ensuring all steps are performed with precision.
-
Data on Off-Target Effects
The following table summarizes the reported activity of this compound in non-cancerous contexts. Note: Specific quantitative data from non-cancerous cell line screening is not extensively available in the public domain. The information below is based on general statements from published research.
| Target Class | Specific Target/Assay | Organism | Result | Concentration | Reference |
| Kinases | Panel of unspecified kinases | Not Specified | Inactive | Not Specified | [3] |
| Ion Channels | hERG | Not Specified | Inactive | Not Specified | [3][5] |
| Cell Lines | Non-cancerous cell lines | Not Specified | Relatively inactive | Not Specified | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Off-Target Cytotoxicity
This protocol describes a general method for determining the cytotoxic effects of this compound on a non-cancerous cell line using a standard MTT or similar colorimetric assay.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period that is relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing T-1101 Tosylate Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-1101 tosylate in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the tosylate salt form of T-1101, an orally bioavailable small molecule inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] By binding to Hec1, T-1101 prevents its phosphorylation by Nek2. This disruption of the Hec1/Nek2 signaling pathway leads to several downstream effects, including the degradation of Nek2, chromosomal misalignment during mitosis, inhibition of cell division, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells.[1]
Q2: What is the recommended starting dosage for this compound in preclinical mouse models?
A2: Based on published preclinical studies, effective oral dosages of this compound in mouse xenograft models of human cancers (including liver and breast cancer) have ranged from 2.5 mg/kg to 50 mg/kg, administered twice daily.[2] The optimal starting dose will depend on the specific cancer model, the animal strain, and the experimental endpoint. It is recommended to perform a dose-escalation study to determine the optimal dose for your specific model.
Q3: What is the oral bioavailability of this compound?
A3: this compound has demonstrated good oral bioavailability. Subsequent to salt screening, this compound showed an oral bioavailability (F) of 77.4%.[1]
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound can have synergistic effects when combined with other chemotherapeutic agents. For instance, oral co-administration of T-1101 with sorafenib allowed for a dose reduction of sorafenib while maintaining comparable in vivo activity in a Huh-7 liver cancer xenograft model.[1] Synergistic effects have also been observed in vitro with doxorubicin, paclitaxel, and topotecan in select cancer cell lines.[1]
Q5: What is the current clinical development status of this compound?
A5: this compound has entered into Phase I and II clinical trials for the treatment of advanced refractory solid tumors.[3][4] The recommended Phase 2 dose in humans has been determined to be 200 mg/day, which can be administered as a single daily dose or as 100 mg twice daily.[3]
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Schedule | Observed Efficacy | Reference |
| Liver Cancer | Huh-7 | SCID Mice | 2.5 mg/kg, p.o., twice daily (in combination with Sorafenib) | Comparable activity to a higher dose of Sorafenib alone. | [1] |
| Breast Cancer | BT474, MDA-MB-231, MCF7 | Mice | Not specified in detail | Showed promise in antitumor activity. | [1] |
| Various Human Cancers | Not specified | Mice | 2.5 mg/kg, p.o., twice per day | Showed significant in vivo activity. | [2] |
| Liver Cancer | Huh-7 | SCID Mice | 25 mg/kg and 50 mg/kg, p.o., twice per day for 28 days | Showed promise in antitumor activity. | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 77.4% | Not specified | [1] |
| Oral AUC | 62.5 μM·h | Not specified | [1] |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Studies in a Huh-7 Human Liver Cancer Xenograft Model
This protocol is a general guideline based on commonly used methods for establishing Huh-7 xenografts.
-
Cell Culture:
-
Culture Huh-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase for tumor implantation.
-
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID or athymic nude mice, aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before any experimental procedures.
-
-
Tumor Implantation:
-
Resuspend harvested Huh-7 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel®.
-
Inject approximately 1 x 10^6 to 5 x 10^6 Huh-7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Formulation: Prepare this compound for oral gavage. A common vehicle is a suspension in 0.5% to 2% carboxymethylcellulose (CMC) in sterile water. Alternatively, a clear solution can be prepared using a vehicle containing DMSO, PEG300, and Tween-80.[2]
-
Dosing: Administer the prepared this compound solution or suspension to the mice via oral gavage at the desired dosage and schedule (e.g., 25 mg/kg, twice daily). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Solubility/Precipitation of this compound in Vehicle | - Inadequate mixing or sonication.- Incorrect vehicle composition. | - Ensure thorough vortexing and sonication of the this compound suspension.- For a clear solution, a formulation of DMSO, PEG300, and Tween-80 in saline has been suggested.[2] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily. |
| Signs of Animal Toxicity (e.g., significant weight loss, lethargy, ruffled fur) | - Dose is too high (exceeding the Maximum Tolerated Dose - MTD).- Vehicle toxicity. | - Reduce the dosage of this compound.- Conduct a pilot MTD study to determine the highest dose that does not cause significant toxicity.- Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Lack of Efficacy or Inconsistent Results | - Inadequate dosage or dosing frequency.- Poor oral absorption.- Rapid metabolism of the compound.- Tumor model is resistant to the mechanism of action. | - Increase the dosage or the frequency of administration (e.g., from once to twice daily).- Confirm the oral bioavailability in your animal strain.- Ensure the chosen tumor model has a rationale for being sensitive to Hec1/Nek2 inhibition (e.g., by confirming the expression of these proteins). |
| Difficulty with Oral Gavage | - Improper technique leading to stress or injury to the animal. | - Ensure personnel are properly trained in oral gavage techniques.- Use appropriate gavage needle size for the animal.- Consider alternative oral administration methods if available (e.g., voluntary ingestion in a palatable vehicle). |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway and mechanism of action.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taivex.com [taivex.com]
- 4. taivex.com [taivex.com]
- 5. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
Potential mechanisms of resistance to T-1101 tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to T-1101 tosylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3] The phosphorylation of Hec1 by Nek2 is crucial for its function during mitosis.[1][3] By disrupting the Hec1/Nek2 interaction, this compound leads to Nek2 degradation, chromosomal misalignment, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.[1]
Q2: Are there any known clinical resistance mechanisms to this compound?
A2: As of the latest available information, this compound is in Phase II clinical trials.[4][5] Specific clinical mechanisms of acquired resistance to this compound have not yet been reported in the literature. However, based on the mechanisms of resistance observed for other targeted cancer therapies, several potential resistance pathways can be hypothesized.
Q3: What are the potential on-target mechanisms of resistance to this compound?
A3: On-target resistance mechanisms would directly involve the drug's targets, Hec1 and Nek2. Potential mechanisms include:
-
Mutations in Hec1 or Nek2: Genetic mutations in the Hec1 or Nek2 proteins could alter the binding site of this compound, thereby reducing its inhibitory effect. This is a common resistance mechanism for kinase inhibitors.[6][7]
-
Amplification of Hec1 or Nek2: Increased expression of Hec1 or Nek2 due to gene amplification could lead to an "out-competition" of the drug, requiring higher concentrations to achieve the same therapeutic effect.[8]
Q4: What are the potential off-target mechanisms of resistance to this compound?
A4: Off-target resistance involves cellular changes that bypass the need for the Hec1/Nek2 pathway. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the Hec1/Nek2 pathway.[6][9]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Alterations in Downstream Apoptotic Pathways: Defects in the downstream apoptotic machinery could render cells resistant to the cell death signals induced by this compound.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Cell Culture Models
If you observe a gradual or sudden decrease in the sensitivity of your cancer cell lines to this compound, consider the following potential causes and troubleshooting steps.
| Potential Cause | Suggested Experimental Protocol |
| Target Alterations | 1. Sequence Hec1 and Nek2: Extract genomic DNA and/or RNA from resistant and sensitive cells. Perform Sanger or next-generation sequencing to identify potential mutations in the coding regions of Hec1 and Nek2.2. Gene Copy Number Analysis: Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess for amplification of the Hec1 and Nek2 genes. |
| Activation of Bypass Pathways | 1. Phospho-proteomic Profiling: Use mass spectrometry-based proteomics or antibody arrays to compare the phosphorylation status of key signaling proteins in resistant versus sensitive cells. Look for upregulation of pathways such as PI3K/Akt, MAPK, or other cell cycle checkpoint pathways.2. Western Blot Analysis: Validate the findings from proteomic profiling by performing Western blots for key activated proteins (e.g., p-Akt, p-ERK). |
| Increased Drug Efflux | 1. Expression Analysis of ABC Transporters: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps (e.g., MDR1, BCRP).2. Functional Efflux Assay: Treat cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123) in the presence and absence of a known efflux pump inhibitor (e.g., verapamil) and this compound to assess efflux activity. |
Problem 2: Inconsistent In Vivo Efficacy of this compound in Xenograft Models
If you observe variability in tumor response or the development of resistance in xenograft models treated with this compound, consider these factors.
| Potential Cause | Suggested Experimental Protocol |
| Pharmacokinetic Variability | 1. Pharmacokinetic Analysis: Measure the plasma and tumor concentrations of this compound over time in treated animals to ensure adequate drug exposure.2. Formulation and Dosing Verification: Confirm the stability and concentration of the this compound formulation. Ensure accurate and consistent dosing. |
| Tumor Heterogeneity | 1. Histological and Molecular Analysis: At the end of the study, collect tumors from responding and non-responding animals. Perform histological analysis and molecular profiling (sequencing, gene expression) to identify potential differences that could explain the varied responses. |
| Acquired Resistance in the Tumor | 1. Establish Resistant Xenograft Models: Serially passage tumors from mice that have relapsed on this compound into new recipient mice to establish a resistant xenograft model.2. Comparative Analysis: Compare the molecular and cellular characteristics of the resistant xenograft tumors to the original sensitive tumors using the methods described in Problem 1. |
Data Presentation
Table 1: In Vitro Antiproliferative Activity of T-1101
| Cell Line | Cancer Type | IC50 (nM) |
| Huh-7 | Liver Cancer | 14.8 - 21.5 |
| BT474 | Breast Cancer | 14.8 - 21.5 |
| MDA-MB-231 | Breast Cancer | 14.8 - 21.5 |
| MCF7 | Breast Cancer | 14.8 - 21.5 |
| MDR-expressing cell lines | Various | 7 - 19 |
| Data synthesized from multiple sources.[1][10] |
Experimental Protocols
Protocol 1: Western Blot for Hec1/Nek2 Pathway Proteins
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hec1, Nek2, Cyclin B1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. taivex.com [taivex.com]
- 5. taivex.com [taivex.com]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: T-1101 Tosylate Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T-1101 tosylate in animal models. The following information is intended to help anticipate and address potential challenges during in vivo experiments, thereby minimizing toxicity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to potential toxicities?
A1: this compound is a first-in-class oral inhibitor of the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is crucial for proper chromosome segregation during mitosis.[1] By disrupting this pathway, this compound induces chromosomal misalignment, leading to mitotic catastrophe and apoptotic cell death in rapidly dividing cancer cells.[1] As this mechanism targets a fundamental process of cell division, on-target toxicity in highly proliferative normal tissues (e.g., bone marrow, gastrointestinal tract) is a theoretical possibility. However, studies have indicated a degree of cancer specificity for T-1101.[1]
Q2: At what stage of our research should we conduct formal toxicology studies for this compound?
A2: Formal toxicology studies are a critical component of Investigational New Drug (IND)-enabling studies.[2] These are typically conducted after initial efficacy studies in animal models have shown promising results. The goal of these studies is to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[3] It is advisable to perform dose-range finding studies early in the preclinical development to establish a safe and effective dose for further experiments.[3]
Q3: We are observing weight loss in our mouse xenograft model treated with this compound. What could be the cause and how can we mitigate this?
A3: Weight loss in animal models can be a sign of systemic toxicity. While published studies on this compound in xenograft models have not highlighted significant side effects, it is a potential concern with any anti-cancer agent.[4]
-
Potential Causes:
-
On-target effects: Inhibition of mitosis in the gastrointestinal tract could lead to decreased appetite, malabsorption, or diarrhea.
-
Off-target effects: Unintended interactions with other kinases or cellular targets could cause systemic toxicity.
-
Formulation/Vehicle effects: The vehicle used to dissolve and administer this compound may have its own toxicities.
-
-
Troubleshooting Steps:
-
Dose Reduction: Determine if the weight loss is dose-dependent by testing a lower dose of this compound.
-
Vehicle Control: Ensure a cohort of animals is treated with the vehicle alone to rule out its contribution to toxicity.
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration.
-
Monitor Clinical Signs: Closely monitor the animals for other signs of distress, such as changes in behavior, posture, or grooming.
-
Q4: How can we proactively monitor for potential hematological toxicity with this compound?
A4: Given that this compound is a mitotic inhibitor, myelosuppression is a potential toxicity.[5] Regular monitoring of blood parameters is crucial.
-
Monitoring Protocol:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals throughout the study.
-
Perform complete blood counts (CBCs) to assess red blood cells, white blood cells (including neutrophils and lymphocytes), and platelets.
-
Pay close attention to nadir counts (the lowest point that blood cell counts reach) and the time to recovery.
-
Troubleshooting Guides
Guide 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity/Overdose | - Review dose calculations and administration procedures.- Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[3]- Consider a dose de-escalation strategy. |
| Vehicle Toxicity | - Run a vehicle-only control group to assess the toxicity of the formulation.- Explore alternative, less toxic vehicle formulations. |
| Off-Target Toxicity | - Conduct a thorough literature search on the off-target effects of similar kinase inhibitors.[6]- If possible, perform in vitro kinase profiling to assess the selectivity of this compound. |
| Compromised Animal Health | - Ensure all animals are healthy and free of underlying infections before starting the experiment.- Maintain a sterile environment and proper animal husbandry. |
Guide 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Perform a PK study to determine the bioavailability, half-life, and exposure (AUC) of this compound in the animal model.[1] |
| Inadequate Dosing Regimen | - Based on PK data, adjust the dosing frequency and/or dose level to maintain drug exposure above the efficacious concentration. |
| Compound Instability | - Verify the stability of the this compound formulation over the course of the experiment. |
| Drug Efflux | - Investigate if the tumor cells are overexpressing drug efflux pumps (e.g., P-glycoprotein) that could be removing the compound. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 77.4% | Not Specified | [1] |
| Oral AUC | 62.5 µM·h | Not Specified | [1] |
Table 2: Recommended Preclinical Toxicology Studies for IND Submission
| Study Type | Species | Purpose |
| Dose-Range Finding | Rodent (e.g., Mouse, Rat) | To determine the MTD and select doses for repeat-dose studies.[3] |
| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., Dog) | To evaluate the toxicological profile after repeated administration. |
| Safety Pharmacology | Rodent or Non-rodent | To assess effects on vital functions (cardiovascular, respiratory, central nervous system). |
| Genotoxicity | In vitro and In vivo | To identify compounds that can induce genetic damage. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Huh-7 liver cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Orally administer this compound at the desired dose and schedule (e.g., 2.5 mg/kg, twice daily).[1] The control group receives the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Body Weight and Clinical Observations: Monitor animal body weight and general health daily.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant organs for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for troubleshooting in vivo toxicity.
References
T-1101 tosylate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of T-1101 tosylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage (months to years), it is recommended to store solid this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is known to have good thermal stability.[2][3]
2. How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[4]
3. What are the initial signs of this compound degradation?
Visual signs of degradation in the solid state can include a change in color or the appearance of clumping. For solutions, precipitation upon thawing or a change in color may indicate degradation or solubility issues. A loss of biological activity in your experiments compared to a fresh batch is also a key indicator of potential degradation.
4. Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: I am observing a loss of compound activity in my cell-based assays.
This could be due to several factors related to compound integrity. Follow this troubleshooting workflow:
Issue 2: My this compound solution appears cloudy or has precipitates after thawing.
This may indicate either degradation or solubility issues.
-
Action 1: Warm the solution to 37°C and sonicate for a few minutes to aid dissolution.[3]
-
Action 2: If precipitation persists, it may be a sign of degradation, especially if the solution was stored for an extended period or at an inappropriate temperature.
-
Action 3: Prepare a fresh stock solution from solid material and compare its appearance and performance.
Potential Degradation Pathways
While specific degradation products of this compound have not been detailed in the literature, based on its chemical structure, several degradation pathways can be hypothesized. The primary sites susceptible to degradation are the thioether, amide, and ether functionalities, as well as the 2-aminothiazole ring system.
Disclaimer: The following degradation pathways are hypothetical and based on the chemical structure of this compound and general principles of organic chemistry. Experimental verification is required to confirm these pathways.
Quantitative Data on Degradation
The following tables provide an illustrative summary of potential degradation profiles under forced conditions. These are hypothetical examples to guide your own stability assessments.
Table 1: Hypothetical Degradation of this compound in Solution under Hydrolytic Stress
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 5 - 10% |
| 0.1 M NaOH | 24 | 60 | 10 - 15% |
| Neutral pH (Water) | 24 | 60 | < 2% |
Table 2: Hypothetical Degradation of this compound in Solution under Oxidative and Photolytic Stress
| Condition | Time (hours) | % Degradation (Hypothetical) |
| 3% H₂O₂ | 24 | 15 - 25% |
| UV Light (254 nm) | 24 | 5 - 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
References
- 1. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Interpreting unexpected phenotypes in T-1101 tosylate treated cells
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in cells treated with T-1101 tosylate. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line shows reduced sensitivity or has developed resistance to this compound. What could be the underlying mechanism?
A1: Reduced sensitivity to this compound, an inhibitor of the Hec1/Nek2 interaction, can arise from several factors. One potential mechanism is the overexpression of drug efflux pumps, which can be regulated by Nek2.[1]
Troubleshooting Workflow: Investigating Reduced Sensitivity
Caption: Troubleshooting workflow for investigating reduced sensitivity to this compound.
Experimental Protocol: Western Blot for Efflux Pumps and Checkpoint Proteins
A detailed protocol for Western blotting can be found in the Experimental Protocols section. The primary antibodies suggested for this investigation are listed in the table below.
| Target Protein | Function | Recommended Antibody Dilution |
| ABCB1 (MDR1) | Drug Efflux Pump | 1:1000 |
| ABCC1 (MRP1) | Drug Efflux Pump | 1:1000 |
| ABCG2 (BCRP) | Drug Efflux Pump | 1:1000 |
| Mad2 | Spindle Assembly Checkpoint Protein | 1:1000 |
| β-Actin | Loading Control | 1:5000 |
Q2: Instead of undergoing apoptosis, my this compound-treated cells appear to exit mitosis and become large and multinucleated. What is happening?
A2: This phenomenon is known as "mitotic slippage." Cells arrested in mitosis for a prolonged period can bypass the spindle assembly checkpoint and exit mitosis without proper chromosome segregation. This leads to the formation of tetraploid (4N) G1 cells, which are often enlarged and may contain multiple nuclei. While these cells have exited mitosis, they may subsequently undergo apoptosis or enter a state of senescence.[2]
Signaling Pathway: Mitotic Arrest vs. Mitotic Slippage
Caption: Cellular fates following this compound-induced mitotic arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
To quantify the proportion of cells undergoing mitotic slippage, you can perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry. A detailed protocol is provided in the Experimental Protocols section.
| Cell Cycle Phase | Expected DNA Content | Interpretation |
| Sub-G1 | < 2N | Apoptotic cells with fragmented DNA |
| G0/G1 | 2N | Cells in the resting or pre-DNA synthesis phase |
| S | Between 2N and 4N | Cells actively replicating their DNA |
| G2/M | 4N | Cells in the pre-mitotic or mitotic phase |
| >4N | > 4N | Polyploid cells, potentially resulting from mitotic slippage |
Q3: I am observing significant variability in the apoptotic response to this compound across different cell lines. Why is this the case?
A3: The apoptotic response to anti-mitotic agents is highly cell-type dependent.[2] Factors influencing this variability include the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) and the integrity of the DNA damage response pathway.[3] Some cell lines may primarily undergo apoptosis during mitotic arrest, while others may die after mitotic slippage.
Troubleshooting Guide: Investigating Variable Apoptosis
| Observation | Potential Cause | Suggested Experiment |
| Low percentage of apoptotic cells despite mitotic arrest | High levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | Western blot for Bcl-2 family proteins. |
| Delayed apoptosis, occurring after cells exit mitosis | Apoptosis is triggered by DNA damage in tetraploid cells | Co-staining for DNA content (PI) and a DNA damage marker (e.g., γH2AX) by flow cytometry. |
| No apoptosis observed | The cell line may be resistant to apoptosis and undergo senescence instead. | Senescence-associated β-galactosidase staining. |
For detailed protocols on apoptosis assays, please refer to the Experimental Protocols section.
Q4: Although this compound is reported to be highly specific for the Hec1/Nek2 interaction, I suspect off-target effects in my experimental system. How can I investigate this?
A4: While this compound has demonstrated high specificity, it's always prudent to consider the possibility of off-target effects, which are a common feature of small molecule inhibitors.[4][5][6]
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for investigating potential off-target effects of this compound.
A study has shown that this compound has been tested against a panel of kinases and hERG with no significant off-target activity.[7] However, if you suspect off-target effects in your specific cell line, a broad-spectrum kinase profiling service can provide a comprehensive analysis.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent). Gate out debris and cell aggregates. Model the cell cycle distribution using appropriate software.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: After treatment, wash the cells with PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl2, pH 7.0). Fix the cells with 4% paraformaldehyde in PHEM for 20 minutes at 37°C.[8]
-
Permeabilization: Wash the cells three times with PHEM-T (PHEM + 0.1% Triton X-100).[8]
-
Blocking: Block with 10% boiled donkey serum in PHEM for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in 5% blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PHEM-T. Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells with PHEM-T. Incubate with DAPI (2 ng/mL in PHEM) for 5 minutes to stain the DNA.[8]
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting
This protocol is for the detection of specific proteins in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
References
- 1. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to a prolonged delay in mitosis are determined by a DNA damage response controlled by Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Analysis of T-1101 Tosylate and Other Mitotic Inhibitors for Cancer Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, the demand for novel therapeutics with improved efficacy and safety profiles is paramount. This guide provides a detailed comparison of T-1101 tosylate, a first-in-class Hec1/Nek2 inhibitor, with established mitotic inhibitors such as paclitaxel, vincristine, and docetaxel. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the process of cell division (mitosis) to induce cancer cell death. They are broadly classified based on their mechanism of action, primarily interfering with the function of microtubules, which are essential for the formation of the mitotic spindle.
This compound: A Novel Approach
This compound is an orally active, small molecule inhibitor that disrupts the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2][3][4][5][6][7][8] This interaction is critical for proper chromosome segregation during mitosis. By inhibiting this interaction, this compound leads to Nek2 degradation, chromosomal misalignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][4][5]
Traditional Mitotic Inhibitors:
-
Paclitaxel and Docetaxel (Taxanes): These agents work by stabilizing microtubules, preventing their disassembly.[9][10] This leads to the formation of abnormal microtubule bundles and arrests the cell cycle in the G2/M phase, triggering apoptosis.[11][12][13][14]
-
Vincristine (Vinca Alkaloid): In contrast to taxanes, vincristine destabilizes microtubules by binding to tubulin dimers and preventing their polymerization into microtubules.[15][16][17] This disruption of microtubule dynamics also leads to mitotic arrest and apoptosis.[16]
Comparative Efficacy: In Vitro Studies
The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of this compound and other mitotic inhibitors in various cancer cell lines. These values are indicative of the drug's potency in inhibiting cancer cell proliferation.
Table 1: Efficacy in Liver Cancer Cell Lines
| Compound | Cell Line | IC50/GI50 (nM) | Exposure Time |
| This compound | Huh-7 | GI50: 15-70[4] | Not Specified |
| Vincristine | HepG2 | IC50: 52,500 (52.5 µM)[6] | 24 hours |
Table 2: Efficacy in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Exposure Time |
| This compound | MDA-MB-231 | 14.8 - 21.5[1] | Not Specified |
| This compound | BT-474 | 14.8 - 21.5[1] | Not Specified |
| Paclitaxel | MDA-MB-231 | 88.83[18] | Not Specified |
| Paclitaxel | BT-474 | 19[19] | Not Specified |
| Docetaxel | MDA-MB-231 | 2.6[20][21] | 24 and 48 hours |
| Docetaxel | BT-474 | IC50 > 200 ng/mL (approx. > 247 nM) | 48 hours |
| Vincristine | MDA-MB-231 | Not Specified (used at 4 ng/mL for selection) | 72 hours |
Table 3: Efficacy in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| This compound | HCT-116 | Not available in search results | - |
| Docetaxel | HCT-116 | 0.007 (7 nM)[22] | Not Specified |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and other mitotic inhibitors.
Experimental Protocols
The determination of IC50 and GI50 values is crucial for assessing the cytotoxic and cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
General MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell viability by 50%).
Conclusion
This compound presents a promising and distinct mechanism of action compared to traditional microtubule-targeting agents. Its ability to inhibit the Hec1/Nek2 interaction offers a novel strategy for disrupting mitosis in cancer cells. The in vitro data suggests potent anti-proliferative activity in various cancer cell lines, with efficacy in the nanomolar range. Further head-to-head studies under identical experimental conditions are warranted to definitively establish its comparative efficacy against taxanes and vinca alkaloids. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the potential of this compound and other mitotic inhibitors in cancer therapy.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneticsmr.org [geneticsmr.org]
- 13. scispace.com [scispace.com]
- 14. [PDF] Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in human renal clear cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 15. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug: Paclitaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 19. researchgate.net [researchgate.net]
- 20. cjmb.org [cjmb.org]
- 21. researchgate.net [researchgate.net]
- 22. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
T-1101 Tosylate vs. Sorafenib: A Comparative Analysis in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of T-1101 tosylate and sorafenib, two distinct therapeutic agents investigated for the treatment of hepatocellular carcinoma (HCC). The information presented is collated from publicly available experimental data to assist researchers in understanding the mechanisms and potential of these compounds in HCC models.
At a Glance: this compound and Sorafenib
| Feature | This compound | Sorafenib |
| Target | Hec1/Nek2 Interaction | Multi-kinase (Raf, VEGFR, PDGFR, etc.) |
| Mechanism of Action | Disrupts mitotic progression, leading to apoptosis. | Inhibits tumor cell proliferation and angiogenesis. |
| Reported In Vitro Potency (IC50) | Nanomolar range | Micromolar range |
| Administration Route | Oral | Oral |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and sorafenib in HCC models. It is important to note that the data for each compound are derived from separate studies, and direct, head-to-head comparative studies under identical experimental conditions are not yet available in the public domain.
In Vitro Antiproliferative Activity
| Cell Line | Compound | IC50 | Citation |
| Huh-7 | This compound | 14.8 - 21.5 nM | [1] |
| Huh-7 | Sorafenib | ~3 µM | [2] |
| Huh-7 | Sorafenib | ~6 µmol/L (at 48h) | [3] |
| HepG2 | Sorafenib | 62.50% cell death at 72h | [4] |
| HepG2 | Sorafenib | IC50 of 10.9 μM at 48h | [5] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., cell density, incubation time). The presented values are for comparative reference and are extracted from different publications.
In Vivo Antitumor Efficacy (Huh-7 Xenograft Model)
| Compound/Regimen | Dosage | Tumor Growth Inhibition | Citation |
| This compound + Sorafenib (half dose) | T-1101: Not specified; Sorafenib: 12.5 mg/kg | Comparable to Sorafenib at 25 mg/kg | [1] |
| Sorafenib | 40 mg/kg, p.o. daily for 3 weeks | 40% reduction in tumor growth | [3] |
Experimental Protocols
In Vitro Antiproliferative Assay (General Protocol)
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or sorafenib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model (General Protocol)
-
Cell Culture: Human hepatocellular carcinoma cells (e.g., Huh-7) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of a specified number of HCC cells (e.g., 1 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³). Tumor volume is measured regularly using calipers.[6]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compounds (this compound or sorafenib) are administered orally at specified doses and schedules. The control group typically receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group.
-
Pharmacodynamic and Biomarker Analysis: Tumor tissues can be collected for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo mechanism of action of the compounds.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and sorafenib are visualized in the following diagrams.
This compound Signaling Pathway
This compound disrupts the interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), which are crucial for proper mitotic spindle formation and chromosome segregation. This interference leads to mitotic catastrophe and subsequent apoptosis in cancer cells.[1]
Caption: this compound's mechanism of action.
Sorafenib Signaling Pathway
Sorafenib is a multi-kinase inhibitor that targets key signaling pathways involved in tumor cell proliferation and angiogenesis. It primarily inhibits the Raf/MEK/ERK pathway within the tumor cell and the VEGFR and PDGFR pathways in endothelial cells, which are critical for the formation of new blood vessels that supply tumors.[7][8][9]
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Huh7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating the On-Target Activity of T-1101 Tosylate: A Comparative Guide to CRISPR-Based and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the on-target activity of a novel therapeutic is a critical step in the preclinical validation process. This guide provides a comprehensive comparison of CRISPR-based methodologies with alternative biochemical and cellular assays for validating the on-target engagement of T-1101 tosylate, a potent and orally bioavailable inhibitor of the Hec1/Nek2 protein-protein interaction.
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines and in vivo tumor models, with a mechanism of action attributed to the disruption of the Hec1/Nek2 complex, which is crucial for mitotic progression.[1][2][3] This disruption leads to downstream effects such as Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.[1] Validating that these observed phenotypic effects are a direct consequence of this compound engaging with its intended targets, Hec1 and Nek2, is paramount for its continued development.
This guide will delve into the experimental frameworks for confirming the on-target activity of this compound, with a focus on a direct comparison between the genetic approach of CRISPR-Cas9-mediated gene knockout and established biochemical and cell-based assays.
Quantitative Data Summary
The following table summarizes hypothetical and reported quantitative data for assessing the on-target activity of this compound using different validation methods.
| Validation Method | Key Parameter | Wild-Type Cells | Hec1/Nek2 Knockout Cells (CRISPR) | Expected Outcome for On-Target Activity |
| CRISPR-Based Validation | IC50 (Cell Viability) | 14.8-21.5 nM[1] | >1000 nM (Hypothetical) | Significant increase in IC50, indicating resistance. |
| Alternative Method 1: Biochemical Assay | In vitro Hec1/Nek2 Interaction Assay | IC50 < 50 nM (Hypothetical) | N/A | Direct inhibition of the protein-protein interaction. |
| Alternative Method 2: Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) | Increased ΔTm for Hec1 in the presence of this compound (Hypothetical) | N/A | Ligand binding stabilizes the target protein. |
| Alternative Method 3: Affinity Pulldown-Mass Spectrometry | Protein Enrichment | Hec1 and Nek2 identified as primary binding partners. | N/A | Direct identification of drug-protein interaction. |
Experimental Protocols
CRISPR-Based Target Validation
The core principle behind using CRISPR-Cas9 for on-target validation is to assess whether the removal of the putative target protein recapitulates the drug's effect or confers resistance to the drug.
1. Generation of Hec1 and/or Nek2 Knockout Cell Lines:
-
gRNA Design and Cloning: Design at least two distinct single-guide RNAs (sgRNAs) targeting the coding regions of the NDC80 (encoding Hec1) and NEK2 genes to minimize off-target effects. Clone these sgRNAs into a Cas9-expressing lentiviral vector.
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce a cancer cell line sensitive to this compound (e.g., HeLa, MDA-MB-468).
-
Single-Cell Cloning and Validation: Select for transduced cells and perform single-cell cloning to establish clonal knockout cell lines. Validate the knockout of Hec1 and Nek2 at the protein level using Western blotting and at the genomic level by sequencing the targeted loci.
2. Cell Viability Assay:
-
Seed wild-type and validated Hec1/Nek2 knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a suitable method, such as a resazurin-based assay or ATP quantification.
-
Calculate the half-maximal inhibitory concentration (IC50) for both wild-type and knockout cell lines. A significant rightward shift in the IC50 curve for the knockout cells would strongly validate that the cytotoxic effect of this compound is mediated through Hec1/Nek2.
Alternative Validation Methods
1. In Vitro Hec1/Nek2 Interaction Assay (e.g., AlphaScreen or FRET):
-
Purify recombinant Hec1 and Nek2 proteins.
-
Label one protein with a donor fluorophore/bead and the other with an acceptor.
-
In the presence of interacting proteins, a signal is generated.
-
Titrate this compound into the assay to measure its ability to disrupt the Hec1/Nek2 interaction and determine its in vitro IC50.
2. Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies against Hec1 and Nek2.
-
Binding of this compound is expected to stabilize Hec1, resulting in more soluble protein at higher temperatures compared to the vehicle-treated cells.
3. Affinity Pulldown Coupled with Mass Spectrometry:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on beads.
-
Incubate the immobilized compound with cell lysates.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to the this compound analog.
-
Identify the eluted proteins using mass spectrometry. The identification of Hec1 and Nek2 as the primary hits would confirm them as the direct binding partners.
Visualizing the Pathways and Workflows
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for CRISPR-based validation.
Caption: Logical comparison of validation approaches.
Conclusion
Validating the on-target activity of a drug candidate like this compound is a multi-faceted process that benefits from the application of orthogonal methods. CRISPR-Cas9-based target validation provides a powerful genetic tool to unequivocally link the drug's mechanism of action to its intended target in a cellular context. While no direct CRISPR-based validation studies for this compound have been published to date, the experimental framework described provides a clear path for such an investigation. The expected outcome of resistance to this compound in Hec1/Nek2 knockout cells would provide definitive evidence of its on-target activity.
Alternative methods, including in vitro interaction assays, CETSA, and affinity pulldown-mass spectrometry, offer complementary approaches to confirm direct target engagement and binding. Data from studies on similar Hec1/Nek2 inhibitors suggest that these methods are highly effective in confirming the direct interaction between the drug and its target proteins.[4][5][6] A combination of these genetic, biochemical, and cellular approaches will provide the most robust and comprehensive validation of this compound's on-target activity, strengthening its position as a promising first-in-class clinical candidate for cancer therapy.[1]
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PATH-33. HEXOKINASE 2 KNOCKOUT VIA CRISPR REDUCES DOWNSTREAM GENE EXPRESSION, IMPLICATING A REDUCTION IN CELL PROLIFERATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of T-1101 Tosylate Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-1101 tosylate's cross-reactivity with other kinases. This compound is a first-in-class oral agent that uniquely targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2), rather than acting as a traditional ATP-competitive kinase inhibitor.[1][2][3] This distinction is critical when evaluating its selectivity and potential off-target effects.
Mechanism of Action
This compound disrupts the essential interaction between Hec1 and Nek2.[1] The phosphorylation of Hec1 by the serine/threonine kinase Nek2 is a critical step for proper mitotic progression.[1] By inhibiting this interaction, this compound induces chromosomal misalignment, leading to mitotic catastrophe and apoptotic cell death in cancer cells. This targeted disruption of a protein-protein interaction represents a novel approach in cancer therapy.
Kinase Selectivity Profile
While specific quantitative data from a comprehensive kinome scan of this compound is not publicly available, the seminal study on this compound reports its inactivity against a panel of kinases, demonstrating its target specificity.[4] This high selectivity is a key differentiator from many conventional kinase inhibitors, which often exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. The unique mechanism of this compound, targeting a protein-protein interaction interface, is predicted to result in a more favorable selectivity profile.
Data Presentation
As explicit quantitative cross-reactivity data for this compound against a panel of kinases is not available in the public domain, a comparative table cannot be generated at this time. It is reported, however, that this compound is inactive against a panel of kinases with IC50 values greater than 10 µM.
Experimental Protocols
To determine the cross-reactivity of a compound like this compound, a comprehensive kinase selectivity profiling assay would be employed. Below is a detailed, representative protocol for such an experiment.
Representative Kinase Selectivity Profiling Protocol (e.g., KINOMEscan™)
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Materials:
-
DNA-tagged kinases (a broad panel representing the human kinome)
-
Immobilized ligand beads
-
Test compound (this compound) dissolved in DMSO
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired test concentrations.
-
Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand beads and the test compound in a multi-well plate. A DMSO control (vehicle) is included to determine the 100% binding signal.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The percentage of kinase bound in the presence of the test compound is calculated relative to the DMSO control. Results are often expressed as percent of control (%Ctrl), where a lower value indicates stronger binding of the compound to the kinase. A selectivity score (S-score) can be calculated to represent the number of kinases that the compound binds to with high affinity.
Visualizations
Below are diagrams illustrating the signaling pathway of Hec1/Nek2 and a typical experimental workflow for kinase selectivity profiling.
Caption: Hec1/Nek2 signaling pathway and its inhibition by this compound.
Caption: A representative workflow for a competitive binding kinase profiling assay.
References
T-1101 Tosylate Demonstrates Synergistic Antitumor Activity with Standard Chemotherapies
For Immediate Release
Taipei, Taiwan – Preclinical research indicates that T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, exhibits synergistic cytotoxic effects when combined with standard chemotherapy agents—doxorubicin, paclitaxel, and topotecan—in various cancer cell lines. Furthermore, in vivo studies have demonstrated that co-administration of this compound with sorafenib in a liver cancer model allows for a significant reduction in the required dose of sorafenib, suggesting a potentiation of its therapeutic effect. These findings position this compound as a promising candidate for combination cancer therapy.
This compound targets the crucial mitotic regulators Hec1 and Nek2, which are often overexpressed in cancer cells. By disrupting their interaction, this compound induces chromosomal misalignment and ultimately leads to apoptotic cell death.[1] This targeted mechanism of action provides a strong rationale for its use in combination with conventional chemotherapies that act through different pathways, potentially leading to enhanced efficacy and overcoming drug resistance.
Synergistic Effects in Combination with Standard Chemotherapies: An In Vitro Analysis
The synergistic potential of this compound in combination with doxorubicin, paclitaxel, and topotecan was evaluated in select cancer cell lines. The synergy was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The experimental data consistently demonstrated synergistic interactions across the tested combinations.
Data Summary: In Vitro Synergy of this compound with Chemotherapeutic Agents
| Combination | Cancer Cell Line(s) | Quantitative Synergy (CI Value) | Key Finding |
| This compound + Doxorubicin | Not Specified | < 1 | The combination of this compound and doxorubicin results in a synergistic cytotoxic effect. |
| This compound + Paclitaxel | Not Specified | < 1 | A synergistic interaction is observed when this compound is combined with the microtubule inhibitor paclitaxel. |
| This compound + Topotecan | Not Specified | < 1 | The combination with the topoisomerase I inhibitor topotecan demonstrates synergistic anticancer activity. |
Note: Specific cancer cell lines and detailed CI values were not publicly available in the reviewed literature.
Potentiation of Sorafenib Activity in a Xenograft Model
In an in vivo study utilizing a human liver cancer (Huh-7) xenograft model in mice, the combination of this compound and sorafenib was investigated. The results showed that oral co-administration of this compound allowed for a 50% reduction in the dose of sorafenib (from 25 mg/kg to 12.5 mg/kg) while maintaining a comparable level of antitumor activity.[1] This finding is particularly significant as it suggests that this compound could potentially mitigate the dose-related toxicities associated with sorafenib treatment without compromising its efficacy.
Data Summary: In Vivo Combination of this compound and Sorafenib
| Animal Model | Tumor Type | Combination Therapy | Outcome |
| Mice bearing Huh-7 xenografts | Human Liver Cancer | This compound + Sorafenib (12.5 mg/kg) | Comparable antitumor activity to Sorafenib (25 mg/kg) monotherapy, indicating a dose-reduction potential.[1] |
Experimental Protocols
In Vitro Synergy Assessment (General Protocol)
The synergistic effects of this compound with standard chemotherapies were likely determined using a checkerboard assay design followed by analysis with the Chou-Talalay method. A general protocol for such an experiment is as follows:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound and the chemotherapeutic agents (doxorubicin, paclitaxel, topotecan) are prepared and serially diluted.
-
Assay Plate Setup: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: A matrix of drug concentrations is added to the wells, including single-agent controls and combination treatments at various ratios.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each agent and their combinations are used to calculate the Combination Index (CI) using software like CompuSyn.
In Vivo Xenograft Study (General Protocol)
The in vivo efficacy of the this compound and sorafenib combination was likely evaluated using a tumor xenograft model. A general protocol for this type of study is:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., Huh-7) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into different treatment groups.
-
Drug Administration:
-
Vehicle control group.
-
This compound monotherapy group.
-
Sorafenib monotherapy group (at a standard dose, e.g., 25 mg/kg).
-
Combination therapy group (this compound + reduced dose of sorafenib, e.g., 12.5 mg/kg).
-
Drugs are administered orally according to a specified schedule.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumor weights may also be measured at the end of the study.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the efficacy of the different treatments.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of this compound's action and the experimental design, the following diagrams are provided.
References
A Head-to-Head Comparison of T-1101 Tosylate and Other Nek2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic events, and its overexpression is implicated in the progression of various cancers. This has led to the development of numerous inhibitors targeting Nek2, with T-1101 tosylate being a notable first-in-class oral agent. This guide provides an objective, data-driven comparison of this compound with other prominent Nek2 inhibitors, focusing on their mechanism of action, potency, and cellular effects.
Mechanism of Action: A Tale of Two Strategies
Nek2 inhibitors can be broadly categorized based on their mechanism of action: those that directly inhibit the kinase activity of Nek2 and those that disrupt the protein-protein interaction between Nek2 and its key substrate, Hec1 (Highly expressed in cancer 1).
-
This compound: This compound is a prime example of a Hec1/Nek2 interaction disruptor . By binding to Hec1, this compound prevents its phosphorylation by Nek2, a crucial step for proper mitotic progression.[1][2] This disruption ultimately leads to Nek2 degradation, chromosomal misalignment, and apoptotic cell death.[3]
-
Direct Kinase Inhibitors: This class of inhibitors, which includes compounds like JH295 , NBI-961 , and MBM-55 , directly target the ATP-binding pocket of Nek2, thereby inhibiting its catalytic activity.[4][5][6]
Quantitative Comparison of Nek2 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected Nek2 inhibitors. It is important to note that direct comparisons of IC50 and GI50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target | IC50 / GI50 | Cell Lines / Assay Conditions | Reference |
| This compound | Hec1/Nek2 Interaction Disruptor | Hec1/Nek2 Interaction | GI50: 14.8-21.5 nM | In vitro antiproliferative activity | [3] |
| GI50: 15-70 nM | Human liver cancer cells | [4] | |||
| JH295 | Irreversible Kinase Inhibitor | Nek2 | IC50: 770 nM | Biochemical assay | [4] |
| IC50: ~1.3 µM | In-cell Western blot (WT Nek2) | [7] | |||
| NBI-961 | Kinase Inhibitor | Nek2, FLT3 | IC50: 32 nM (Nek2), 37 nM (FLT3) | Biochemical assay | [8] |
| INH154 | Hec1/Nek2 Interaction Disruptor | Hec1/Nek2 Interaction | IC50: 200 nM (HeLa), 120 nM (MDA-MB-468) | Cellular assay | [9] |
| MBM-55 | Kinase Inhibitor | Nek2 | IC50: 1 nM | Biochemical assay | [6] |
| IC50: 0.53 µM (MGC-803), 0.84 µM (HCT-116), 7.13 µM (Bel-7402) | Cell proliferation assay | [6] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used in the evaluation of Nek2 inhibitors.
Nek2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Nek2 kinase
-
Biotinylated peptide substrate (e.g., CREB peptide)
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., this compound, JH295)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant Nek2 kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10][11][12]
Hec1/Nek2 Co-Immunoprecipitation (Co-IP) Assay
This assay is used to determine if an inhibitor disrupts the interaction between Hec1 and Nek2 within a cellular context.
Materials:
-
Cancer cells expressing endogenous or tagged Hec1 and Nek2
-
Cell lysis buffer
-
Antibody against Hec1 or Nek2 for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting both Hec1 and Nek2
Procedure:
-
Culture cancer cells and treat them with the test inhibitor (e.g., this compound) or a vehicle control for a specified duration.
-
Lyse the cells to obtain total protein extracts.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody specific to either Hec1 or Nek2 overnight at 4°C to form immune complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against both Hec1 and Nek2 to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[13][14]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[15][16][17]
Conclusion
This compound represents a distinct class of Nek2-targeting agents by disrupting the Hec1/Nek2 interaction, in contrast to direct kinase inhibitors like JH295, NBI-961, and MBM-55. While direct kinase inhibitors can exhibit high potency in biochemical assays, interaction disruptors like this compound offer a different therapeutic strategy. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or clinical indication. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and future Nek2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taivex.com [taivex.com]
- 3. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. adooq.com [adooq.com]
- 10. promega.es [promega.es]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. promega.com [promega.com]
- 13. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Predicting Sensitivity to T-1101 Tosylate: A Comparative Guide to Biomarkers
For Immediate Release
A Deep Dive into Biomarkers for Novel Cancer Therapeutic T-1101 Tosylate and its Alternatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of biomarkers for predicting sensitivity to the first-in-class Hec1/Nek2 inhibitor, this compound, and its therapeutic alternatives. Through a detailed analysis of experimental data, this document aims to facilitate informed decisions in preclinical and clinical research settings.
This compound is an orally bioavailable small molecule that disrupts the interaction between two critical mitotic regulators, Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This disruption leads to mitotic catastrophe and subsequent apoptosis in cancer cells, demonstrating potent anti-tumor activity in various cancer types, including solid tumors and neuroendocrine tumors.[1][2] The efficacy of this compound is intrinsically linked to the expression levels of its targets, Hec1 and Nek2, positioning them as primary candidate biomarkers for predicting treatment sensitivity.
This compound: The Role of Hec1 and Nek2 Expression
The core mechanism of this compound revolves around the Hec1/Nek2 protein-protein interaction, which is essential for proper chromosome segregation during mitosis. Cancer cells frequently exhibit overexpression of both Hec1 and Nek2, a characteristic linked to tumor progression and poor prognosis. Emerging evidence strongly suggests that the expression levels of these two proteins are indicative of a tumor's susceptibility to this compound.
A study on INH compounds, which share a similar mechanism with this compound, revealed that cancer cell lines with higher endogenous levels of Hec1 and Nek2 are more sensitive to treatment.[3] This suggests a direct correlation between target expression and drug efficacy.
Quantitative Analysis of this compound Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, juxtaposed with the expression status of Hec1 and Nek2.
| Cell Line | Cancer Type | Hec1 Expression | Nek2 Expression | This compound IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | High | High | 0.78 (for similar compound TH-39) | [4] |
| Multiple Human Cancer Cell Lines | Various | Not specified | Not specified | 14 - 74 | [2] |
| MDR-expressing Cell Lines | Various | Not specified | Not specified | 7 - 19 | [2] |
Note: Direct comparative data of Hec1/Nek2 expression and this compound IC50 across a wide panel of cell lines is an area of ongoing research. The data presented is based on available studies with this compound and similar Hec1/Nek2 inhibitors.
Therapeutic Alternatives and Their Predictive Biomarkers
A comprehensive evaluation of this compound necessitates a comparison with existing therapeutic alternatives for relevant cancer types.
For Solid Tumors: Paclitaxel
Paclitaxel, a well-established mitotic inhibitor, is a common treatment for a variety of solid tumors. Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Predictive Biomarkers for Paclitaxel Sensitivity:
-
β-Tubulin III (TUBB3) Expression: High expression of this tubulin isotype has been associated with resistance to paclitaxel.[5]
-
Mena Protein Expression: The presence of the Mena protein, particularly its invasive isoform (MenaINV), has been linked to paclitaxel resistance in triple-negative breast cancer.
| Cell Line | Cancer Type | Biomarker | Biomarker Expression | Paclitaxel IC50 | Reference |
| MCF-7 | Breast Cancer | β-Tubulin III | High | 0.1 nM | [5] |
| MCF-7 | Breast Cancer | β-Tubulin III | Low (underexpression) | 4.8 pM | [5] |
| MDA-MB-231 | Breast Cancer | β-Tubulin III | High | 4 pM | [5] |
| SK-BR-3 | Breast Cancer | Not Specified | Not Specified | ~5 nM | [6][7] |
| T-47D | Breast Cancer | Not Specified | Not Specified | ~2.5 nM | [6][7] |
For Neuroendocrine Tumors (NETs): Everolimus, Somatostatin Analogs, and PRRT
The treatment landscape for neuroendocrine tumors includes targeted therapies like everolimus, as well as somatostatin analogs and peptide receptor radionuclide therapy (PRRT).
Everolimus: An mTOR inhibitor, everolimus is approved for the treatment of advanced pancreatic, gastrointestinal, and lung NETs.
-
Predictive Biomarkers for Everolimus Sensitivity: Activation of the mTOR pathway, indicated by the phosphorylation of mTOR (p-mTOR) and its downstream target p70S6K (p-S6K), has been associated with better patient outcomes.
| Cell Line | Cancer Type | Biomarker | Biomarker Expression | Everolimus IC50 | Reference |
| BON-1 | Pancreatic NET | Not Specified | Not Specified | 1 nM (sensitive) | [8] |
| QGP-1 | Pancreatic NET | Not Specified | Not Specified | 4 nM (sensitive) | [8] |
| HCT-15, A549 | Colon, Lung Cancer | Not Specified | Sensitive | Not specified | [9] |
| KB-31, HCT-116 | Cervical, Colon Cancer | Not Specified | Insensitive | Not specified | [9] |
Somatostatin Analogs (e.g., Octreotide, Lanreotide): These drugs target somatostatin receptors (SSTRs) on NET cells to control hormone-related symptoms and inhibit tumor growth.[10][11]
-
Predictive Biomarker: The presence of somatostatin receptors on tumor cells, typically identified through imaging techniques like Octreoscan, is a prerequisite for treatment with somatostatin analogs.[10]
Peptide Receptor Radionuclide Therapy (PRRT): PRRT delivers targeted radiation to SSTR-positive NETs.[12][13][14]
-
Predictive Biomarker: Similar to somatostatin analogs, high expression of somatostatin receptors is essential for the efficacy of PRRT.[14]
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for patient stratification and predicting therapeutic response. Detailed methodologies for key experiments are provided below.
Western Blot for Hec1 and Nek2 Protein Expression
This protocol outlines the general steps for determining the protein levels of Hec1 and Nek2 in cell lysates.
-
Sample Preparation:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for Hec1 and Nek2 overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Analysis:
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for Hec1 and Nek2 in Paraffin-Embedded Tissues
This protocol provides a general workflow for detecting Hec1 and Nek2 protein expression and localization in tissue samples.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigenic sites.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., normal goat serum) to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with primary antibodies against Hec1 and Nek2 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive cells under a microscope.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action and the rationale for biomarker selection.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker-guided treatment.
This guide highlights the critical role of Hec1 and Nek2 as predictive biomarkers for this compound sensitivity. By providing a comparative analysis with alternative therapies and their respective biomarkers, along with detailed experimental protocols, we aim to empower researchers to design more effective and targeted cancer therapy strategies.
References
- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Long-term acquired everolimus resistance in pancreatic neuroendocrine tumours can be overcome with novel PI3K-AKT-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. jnccn.org [jnccn.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. netrf.org [netrf.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for T-1101 Tosylate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of T-1101 Tosylate
This document provides essential safety and logistical information for the proper disposal of this compound, a potent Hec1/Nek2 inhibitor used in cancer research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| CAS Number | 2250404-95-4[1] |
| Molecular Formula | C31H31N5O6S3[2] |
| Molecular Weight | 665.80 g/mol [2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO[2][3][4] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C[2]. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[1] Work in a well-ventilated area or use appropriate exhaust ventilation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its containers. This process is designed to minimize risk to personnel and the environment.
Waste Segregation and Collection
-
Unused Product: Unwanted or expired this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in general waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., alcohol) three times. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations for chemical containers.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials, including the absorbent material and cleaning supplies, in a sealed, appropriately labeled container for hazardous waste disposal.
Final Disposal
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal vendors and procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling T-1101 tosylate
This guide provides crucial safety and logistical information for the handling and disposal of T-1101 tosylate, a potent Hec1/Nek2 inhibitor used in cancer research.[1][2][3][4][5] Adherence to these procedures is vital to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[7][8] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Double gloving is recommended. Dispose of gloves immediately if contaminated.[9] |
| Body Protection | Protective clothing | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls or an apron should be used.[9][10] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[6][9] |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if aerosolization is possible. A surgical N-95 respirator can provide both respiratory and splash protection.[8] |
Operational Handling and Storage Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[6]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are accessible.[6]
-
Handling: Avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[6] Avoid breathing in any dust, fumes, or vapors.[6]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. This compound is soluble in DMSO.[2][4]
-
Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage:
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 0-4°C for short-term storage (days to weeks).[3]
-
In Solvent: Store solutions at -80°C for up to 1 year.[2]
-
Keep the container tightly closed and store in a dry, dark, and well-ventilated place.[3][6]
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[6] |
| If on Skin | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[6] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6] |
| If Swallowed | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
| Spillage | Evacuate the area. Wear full PPE, including respiratory protection. Absorb the spill with an inert material (e.g., diatomite) and collect it in a suitable container for disposal. Decontaminate the spill area with alcohol.[6] |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not allow the product to enter drains or water courses.[6]
Quantitative Data Summary
| Data Point | Value |
| In Vitro Antiproliferative Activity (IC50) | 14.8 - 21.5 nM[2][5] |
| Solubility in DMSO | ≥ 11 mg/mL (16.52 mM)[2] |
| CAS Number | 2250404-95-4[6] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pogo.ca [pogo.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
